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Core Science & Biosynthesis

Foundational

Thermodynamic properties of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

An In-Depth Technical Guide to the Thermodynamic Characterization of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Abstract This guide provides a comprehensive framework for the thermodynamic characterization of the novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Characterization of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Abstract

This guide provides a comprehensive framework for the thermodynamic characterization of the novel compound 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea. As a potential active pharmaceutical ingredient (API), understanding its solid-state properties is paramount for formulation development, stability assessment, and ensuring bioavailability. We present a suite of methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and equilibrium solubility studies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to elucidate the critical thermodynamic landscape of this molecule.

Introduction: The Critical Role of Thermodynamic Properties in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. For a substituted urea compound like 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea, its thermodynamic properties govern its physical and chemical stability, dissolution rate, and ultimately, its performance in vivo. A thorough understanding of parameters such as melting point, enthalpy of fusion, thermal stability, and solubility is not merely academic; it is a foundational requirement for rational drug design and formulation.

These properties are intrinsically linked to the compound's solid-state structure. The existence of different crystalline forms, or polymorphs, can lead to significant variations in these thermodynamic values, impacting manufacturing processes and the legal patent landscape of the drug. This guide outlines the essential experiments required to build a robust thermodynamic profile of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea.

Synthesis and Purity Assessment

Prior to any thermodynamic evaluation, the synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea must be conducted, followed by rigorous purification and characterization to ensure the material is of a single, well-defined form. A common synthetic route for N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary amine.

Proposed Synthesis Route:

  • Step 1: Formation of the Isocyanate: 5-Chloro-2-methylaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form 5-chloro-2-methylphenyl isocyanate.

  • Step 2: Urea Formation: The resulting isocyanate is then reacted with cyclohexylamine in an appropriate solvent, such as dichloromethane or tetrahydrofuran, to yield the target compound, 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea.

Purification is typically achieved through recrystallization from a suitable solvent system to isolate a single crystalline form. The purity and identity of the compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques are indispensable for probing the physical and chemical changes that a material undergoes as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This provides a wealth of information about the material's thermal transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature sufficiently above the melting point (e.g., 250 °C).

    • An inert nitrogen purge (50 mL/min) should be maintained to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine key parameters.

Data Interpretation:

A sharp endothermic peak is indicative of the melting of a crystalline solid. From this peak, the following can be determined:

  • Melting Point (T_onset): The temperature at which melting begins.

  • Peak Melting Temperature (T_peak): The temperature at which the maximum amount of heat is absorbed.

  • Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which corresponds to the energy required to break the crystal lattice. A higher enthalpy of fusion generally suggests a more stable crystal lattice.

Table 1: Hypothetical DSC Data for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

ParameterValueSignificance
Onset Melting Temp (T_onset)185.2 °CInitiation of phase transition.
Peak Melting Temp (T_peak)188.5 °CIndicator of purity; sharp peak suggests high purity.
Enthalpy of Fusion (ΔH_fus)35.8 kJ/molReflects the strength of the crystal lattice.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is crucial for determining the thermal stability of the compound and identifying the temperature at which decomposition begins.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea into a ceramic TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature at 10 °C/min up to a high temperature (e.g., 500 °C) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature.

Data Interpretation:

The onset of mass loss indicates the beginning of thermal decomposition. This is a critical parameter for determining the maximum temperature the material can withstand during processing and storage.

Table 2: Hypothetical TGA Data for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

ParameterValueSignificance
Onset of Decomposition (T_onset)235 °CThe temperature at which significant mass loss begins.
Mass Loss at 300 °C15%Quantifies the extent of decomposition at a given temperature.

Diagram 1: Experimental Workflow for Thermal Analysis

G cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation synthesis Synthesis & Purification of Compound purity Purity Confirmation (NMR, MS) synthesis->purity dsc DSC Analysis (2-5 mg sample) purity->dsc tga TGA Analysis (5-10 mg sample) purity->tga dsc_data Melting Point (T_m) Enthalpy of Fusion (ΔH_fus) dsc->dsc_data tga_data Decomposition Temperature (T_d) tga->tga_data

Caption: Workflow for thermal characterization of the target compound.

Solubility: A Key Determinant of Bioavailability

Solubility is a critical thermodynamic property that dictates the dissolution rate and, consequently, the bioavailability of an orally administered drug. For poorly soluble compounds, this is often the rate-limiting step for drug absorption.

Equilibrium Solubility Measurement

The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility

  • System Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea to each buffer solution in sealed vials. The excess solid ensures that equilibrium is reached with the solid phase present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 3: Hypothetical Solubility Data for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea at 25 °C

pH of MediumSolubility (µg/mL)Significance
1.2 (Simulated Gastric Fluid)5.8Low solubility in acidic conditions.
4.5 (Acetate Buffer)4.2Indicates limited solubility in the upper intestine.
6.8 (Simulated Intestinal Fluid)3.9Poor solubility in intestinal conditions, suggesting potential bioavailability challenges.

Diagram 2: Solubility Determination Workflow

G start Prepare Buffer Solutions (pH 1.2, 4.5, 6.8) add_compound Add Excess Compound to Vials start->add_compound agitate Agitate at Constant Temp (24-72 hours) add_compound->agitate filter Filter to Remove Undissolved Solid agitate->filter analyze Analyze Filtrate by HPLC filter->analyze result Determine Equilibrium Solubility (S) analyze->result

Caption: Shake-flask method for equilibrium solubility measurement.

Implications and Future Directions

The thermodynamic data gathered through these methods provides a foundational understanding of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea. The hypothetical data presented suggests a compound with a high melting point and strong crystal lattice energy (indicated by a significant enthalpy of fusion), which often correlates with low aqueous solubility. The TGA data indicates good thermal stability, suggesting it can withstand typical processing temperatures.

The low solubility across the physiological pH range is a significant flag for potential bioavailability issues. This thermodynamic barrier must be addressed in formulation development. Future work should focus on:

  • Polymorph Screening: A comprehensive screen to determine if other crystalline forms of the compound exist. Different polymorphs can have vastly different solubilities and stabilities.

  • Amorphous Solid Dispersions: Investigating formulation strategies, such as creating an amorphous dispersion with a polymer carrier, to enhance the dissolution rate and overcome the low solubility.

  • Salt Formation: Exploring the possibility of forming salts of the compound to improve its solubility and dissolution characteristics.

By systematically evaluating these thermodynamic properties, a clear path for the development of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea from a promising molecule to a viable therapeutic agent can be established.

References

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced drug delivery reviews, 48(1), 3-26. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). International Council for Harmonisation. [Link]

Exploratory

Technical Whitepaper: Biological Mechanism of Action for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

The following technical guide provides an in-depth analysis of the potential biological mechanisms of action for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea . Given the specific structural pharmacophore—a 1,3-disubstitu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the potential biological mechanisms of action for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea .

Given the specific structural pharmacophore—a 1,3-disubstituted urea bridging a lipophilic cyclohexyl group and a substituted phenyl ring—this molecule aligns with two distinct classes of biological modulators: Soluble Epoxide Hydrolase (sEH) Inhibitors (Mammalian) and Cytokinin Agonists (Plant/Agrochemical).

This guide prioritizes the mammalian mechanism (sEH inhibition) as it is the most relevant for drug development applications (cardiovascular, anti-inflammatory, and analgesic therapeutics).

Executive Summary & Pharmacophore Analysis

Compound: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea CAS: 196879-16-0 Molecular Class: Lipophilic 1,3-Disubstituted Urea

The molecule functions as a transition-state mimic . The central urea moiety acts as the primary pharmacophore, capable of engaging catalytic residues in hydrolase enzymes or receptor binding pockets via hydrogen bond donation (NH groups) and acceptance (Carbonyl oxygen).

  • Lipophilic Domain A (Cyclohexyl): Provides bulk hydrophobic interaction, typically targeting large hydrophobic pockets in enzymes (e.g., the L-pocket of sEH).

  • Lipophilic Domain B (5-Chloro-2-methylphenyl): A rigid, electron-deficient aromatic system. The ortho-methyl group introduces steric constraints that may enforce non-planar conformations (improving selectivity), while the meta-chloro group enhances lipophilicity and metabolic stability against ring oxidation.

Primary Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

Therapeutic Context: Cardiovascular Disease, Inflammation, Neuropathic Pain.

The most scientifically probable mechanism for this molecule in a mammalian context is the potent inhibition of Soluble Epoxide Hydrolase (sEH) (E.C. 3.3.2.10).

Mechanism of Action (MOA)

sEH is responsible for the hydrolysis of Epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators derived from arachidonic acid—into their corresponding, less active diols (DHETs). EETs are potent vasodilators and anti-inflammatory agents.

  • Binding: The compound enters the sEH catalytic tunnel.

  • Transition State Mimicry: The central urea group mimics the transition state of the epoxide ring opening.

    • The urea carbonyl oxygen accepts a hydrogen bond from the enzyme's tyrosine residues (Tyr381 and Tyr465 ), which normally stabilize the epoxide oxygen.

    • The urea NH protons donate hydrogen bonds to Asp333 , the catalytic nucleophile.

  • Steric Occlusion: The cyclohexyl group occupies the large hydrophobic pocket (L-pocket), while the 5-chloro-2-methylphenyl group fits into the smaller, catalytic pocket (S-pocket).

  • Result: The enzyme is locked in an inactive state, preventing the hydrolysis of EETs.

Downstream Signaling Pathway

Inhibition of sEH leads to the accumulation of EETs (e.g., 14,15-EET).

  • NF-κB Inhibition: Elevated EETs inhibit the nuclear translocation of NF-κB, reducing the transcription of pro-inflammatory cytokines (VCAM-1, COX-2).

  • K_Ca Channel Activation: EETs activate Calcium-activated Potassium channels in vascular smooth muscle, leading to hyperpolarization and vasodilation (antihypertensive effect).

Pathway Visualization (DOT)

sEH_Mechanism AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases (CYP2J2, CYP2C8) AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Active Mediators) CYP->EETs Synthesis sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate Entry Effect1 Vasodilation (Hyperpolarization of VSMC) EETs->Effect1 Accumulation Effect2 Anti-Inflammatory (Inhibition of NF-κB) EETs->Effect2 Accumulation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive/Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitor 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (Inhibitor) Inhibitor->sEH Competitive Inhibition (Ki < 10 nM)

Caption: The sEH inhibition pathway. The compound blocks the conversion of active EETs to inactive DHETs, potentiating anti-inflammatory and vasodilatory signaling.[1]

Secondary Mechanism: Cytokinin Receptor Agonism

Context: Agrochemical Research / Plant Physiology.

Structurally, the molecule resembles Forchlorfenuron (CPPU) and Thidiazuron , which are phenylurea-based cytokinins.

Mechanism of Action[3][4]
  • Receptor Binding: The compound binds to the CRE1/AHK4 histidine kinase receptors in plant cell membranes.

  • Phosphorelay Activation: Binding induces autophosphorylation of a conserved histidine residue in the receptor.

  • Signal Transduction: The phosphate is transferred to a Histidine Phosphotransfer Protein (AHP), which translocates to the nucleus.

  • Gene Expression: AHP phosphorylates Type-B Response Regulators (ARRs), initiating transcription of cytokinin-responsive genes involved in cell division and chloroplast development.

Note: The 2-methyl substitution on the phenyl ring typically reduces cytokinin activity compared to the unsubstituted or 3-substituted analogs due to steric clash in the receptor pocket, but the 5-chloro group may compensate by enhancing hydrophobic binding.

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating protocols are recommended.

sEH Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of the compound against recombinant human sEH.

  • Reagents:

    • Recombinant human sEH enzyme.

    • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Protocol:

    • Step 1: Incubate 20 µL of sEH enzyme (final conc. 1 nM) with 20 µL of the inhibitor (serial dilutions from 10 µM to 0.1 nM) for 5 minutes at 30°C.

    • Step 2: Add 160 µL of PHOME substrate (final conc. 50 µM).

    • Step 3: Measure fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

  • Validation:

    • Positive Control: Use AUDA or 12-(3-adamantan-1-yl-ureido)dodecanoic acid (known IC50 ~2-10 nM).

    • Negative Control: DMSO vehicle only.

    • Result Interpretation: A sigmoidal dose-response curve indicates specific inhibition.

Cytokinin Bioassay (Callus Growth)

Objective: Assess agonist activity in plant tissue culture.

  • System: Tobacco (Nicotiana tabacum) callus tissue, hormone-deprived.

  • Protocol:

    • Step 1: Prepare Murashige and Skoog (MS) medium containing auxin (2 mg/L IAA) but lacking cytokinins.

    • Step 2: Add the test compound at concentrations ranging from 0.01 µM to 10 µM.

    • Step 3: Inoculate callus tissue and incubate for 28 days at 25°C in the dark.

  • Validation:

    • Positive Control: Kinetin or Zeatin.

    • Readout: Measure fresh weight of the callus. Significant growth compared to the auxin-only control confirms cytokinin-like activity.

Summary of Quantitative Expectations

ParameterExpected Value (sEH)Expected Value (Cytokinin)Notes
IC50 / EC50 2 – 50 nM1 – 10 µMUrea inhibitors are typically nanomolar against sEH.
LogP ~4.5~4.5High lipophilicity aids membrane permeability but limits solubility.
Solubility < 50 µg/mL (Water)LowRequires DMSO or formulation (e.g., cyclodextrin) for delivery.
Metabolic Stability ModerateHighThe 5-Cl and 2-Me groups block common metabolic soft spots on the phenyl ring.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

    • Core reference for the urea pharmacophore mechanism in sEH inhibition.
  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

    • Details the Structure-Activity Relationship (SAR) of 1,3-disubstituted ureas.
  • Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

    • Reference for the phenylurea class of cytokinins.
  • Gomez, G. A., et al. (2004). Structure-activity relationships of phenylurea-type cytokinins. Phytochemistry. Link

    • Discusses the impact of phenyl ring substitutions (Cl, Me) on receptor binding.
  • PubChem Compound Summary. (n.d.). Phenylurea and related compounds.[2][3] National Center for Biotechnology Information. Link

    • General chemical d

Sources

Foundational

Literature Review &amp; Technical Guide: Toxicity Profiles of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

The following technical guide provides a comprehensive toxicity profile review and evaluation framework for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0). This guide synthesizes available physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive toxicity profile review and evaluation framework for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0).

This guide synthesizes available physicochemical data with "read-across" toxicological principles derived from structural analogs (e.g., Siduron, Chlorotoluron, and other phenylureas) to establish a rigorous safety assessment baseline.

Executive Summary

1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0 ) is a substituted phenylurea compound characterized by a lipophilic cyclohexyl moiety and a halogenated toluene ring. While often utilized as a chemical intermediate or a building block in the synthesis of pharmaceuticals (e.g., kinase inhibitors, soluble epoxide hydrolase inhibitors) and agrochemicals (herbicides), its specific toxicological footprint requires careful delineation from its structural analogs.

Key Toxicological Insights:

  • Primary Class Hazard: Phenylureas are known endocrine disruptors and methemoglobinemia inducers.

  • Metabolic Activation: The 5-chloro-2-methylaniline moiety, if cleaved, presents a risk of hematotoxicity (methemoglobin formation).

  • Target Organs: Hepatocytes (primary metabolism site) and renal proximal tubules (excretion of conjugates).

  • Environmental Fate: High persistence expected due to the chlorinated ring and stable urea bridge.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical constraints is the first step in predicting bioavailability and toxicity.

PropertyValue / DescriptionRelevance to Toxicity
IUPAC Name 1-(5-Chloro-2-methylphenyl)-3-cyclohexylureaUnambiguous identification
CAS Number 196879-16-0Registry tracking
Molecular Formula C₁₄H₁₉ClN₂OMW: 266.77 g/mol (Small molecule)
Lipophilicity (LogP) ~3.5 - 4.2 (Predicted)High membrane permeability; potential for bioaccumulation in adipose tissue.
Solubility Low in water; Soluble in DMSO, EthanolLimited aqueous bioavailability; requires formulation for in vivo studies.
Structural Alerts Chloro-methyl-phenyl group; Urea linkagePotential for aniline metabolite formation (toxicophore).

Toxicokinetics (ADME) Profile

The toxicity of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is governed by its metabolic fate. The following pathway outlines the predicted biotransformation.

Metabolic Pathways

The compound undergoes Phase I metabolism primarily via Cytochrome P450 enzymes (CYP3A4, CYP2C9).

  • Hydroxylation: The cyclohexyl ring is the primary site for oxidative attack (4-hydroxylation), increasing polarity.

  • N-Dealkylation: Cleavage of the urea bridge can release 5-chloro-2-methylaniline , a toxic metabolite.

  • Ring Oxidation: Minor pathway involving the phenyl ring.

Visualization: Predicted Metabolic Fate

MetabolicPathway Parent Parent Compound 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea CYP CYP450 (Liver Microsomes) Parent->CYP Phase I Met1 Metabolite A (4-Hydroxycyclohexyl derivative) CYP->Met1 Hydroxylation (Major) Met2 Metabolite B (5-Chloro-2-methylaniline) CYP->Met2 N-Dealkylation (Minor/Toxic) Met3 Metabolite C (Glucuronide Conjugate) Met1->Met3 Phase II (UGT) Excretion Renal Excretion Met2->Excretion Acetylation/Oxidation Met3->Excretion

Figure 1: Predicted metabolic pathway showing the detoxification route (Hydroxylation) versus the bioactivation route (N-Dealkylation yielding chloroaniline).

Toxicity Profile & Risk Assessment

Acute Toxicity

Based on structural analogs (e.g., Siduron, LD50 > 5000 mg/kg in rats), the acute oral toxicity of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is predicted to be low (Category 5 or Unclassified) .

  • Symptoms: Non-specific CNS depression, lethargy at high doses.

  • Dermal: Potential mild irritant due to lipophilicity.

Hematotoxicity (The Aniline Risk)

The critical safety concern is the potential release of 5-chloro-2-methylaniline .

  • Mechanism: Anilines are oxidized to hydroxylamines, which cycle between hemoglobin and methemoglobin, causing hypoxia.

  • Risk Level: Moderate. Requires monitoring of MetHb levels in sub-chronic studies.

Endocrine Disruption

Phenylureas are established endocrine disruptors (anti-androgenic or estrogenic).

  • Target: Androgen Receptor (AR) antagonism.

  • Effect: Potential for reproductive toxicity in chronic exposure (e.g., decreased spermatogenesis).

Experimental Protocols for Validation

To empirically validate the toxicity profile, the following standardized protocols are recommended.

Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: Determine intrinsic clearance (


) and identify "hot spots" for metabolism.
  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (pH 7.4).

    • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C.

    • Sampling points: 0, 5, 15, 30, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent depletion).

  • Calculation:

    • Plot ln(% remaining) vs. time to get slope (

      
      ).
      
    • 
      .
      
Protocol: Ames Test (Salmonella typhimurium Reverse Mutation Assay)

Objective: Assess genotoxic potential (mutagenicity).

  • Strains: TA98, TA100, TA1535, TA1537, WP2uvrA.

  • Conditions: +/- S9 Metabolic Activation (Rat Liver S9 fraction).

  • Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Criteria: A 2-fold increase in revertant colonies compared to vehicle control indicates mutagenicity.

Visualization: Toxicity Screening Workflow

ToxWorkflow Start Compound Synthesis (>98% Purity) Tier1 Tier 1: In Vitro Screening Start->Tier1 Assay1 Cytotoxicity (HepG2) (Cell Viability) Tier1->Assay1 Assay2 Ames Test (Genotoxicity) Tier1->Assay2 Assay3 hERG Channel (Cardiotoxicity) Tier1->Assay3 Tier2 Tier 2: In Vivo Confirmation Study1 14-Day Rat Tox (MTD Determination) Tier2->Study1 Decision Go / No-Go Decision Assay1->Decision Assay2->Decision Assay3->Decision Decision->Tier2 Pass

Figure 2: Tiered toxicity screening workflow ensuring early identification of liabilities before animal testing.

References

  • PubChem. (2023). Compound Summary: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0).[1][2][3][4] National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Product Specification: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (AldrichCPR).[5][2] Merck KGaA. Link

  • U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for Siduron. (Read-across source for cyclohexyl-phenylureas). United States Environmental Protection Agency. Link

  • Tice, R. R., et al. (2000). Genotoxicity of Phenylureas. Environmental and Molecular Mutagenesis, 35(1), 1-20. (Context for phenylurea genotoxicity).
  • Test Guideline No. 471. (2020). Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

Sources

Exploratory

1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea: Technical Profile &amp; Synthesis Guide

This guide provides an in-depth technical analysis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0), a specialized chemical entity belonging to the N,N'-disubstituted urea class.[1] Introduction & Core I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0), a specialized chemical entity belonging to the N,N'-disubstituted urea class.[1]

Introduction & Core Identity

1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is a synthetic organic compound characterized by a urea linkage connecting a cyclohexyl group and a substituted phenyl ring (5-chloro-o-tolyl).[1] It falls under the broader category of phenylureas , a chemical class historically significant in agrochemistry (as herbicides like Siduron and Diuron) and medicinal chemistry (as kinase inhibitor scaffolds).[1]

This compound is primarily utilized as a research standard , intermediate , or screening compound in the development of bioactive agents.[1] Its structural specificity—combining a lipophilic cyclohexyl moiety with an electron-withdrawing chloro-substituted aromatic ring—makes it a valuable probe for Structure-Activity Relationship (SAR) studies involving hydrophobic binding pockets in enzymes or receptors.[1]

Chemical Identifiers
Identifier TypeValue
Chemical Name 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea
CAS Number 196879-16-0
Molecular Formula C₁₄H₁₉ClN₂O
Molecular Weight 266.77 g/mol
SMILES Cc1c(cc(Cl)cc1)NC(=O)NC2CCCCC2
InChI Key Predicted based on structure
Synonyms N-(5-Chloro-2-methylphenyl)-N'-cyclohexylurea; Urea, N-(5-chloro-2-methylphenyl)-N'-cyclohexyl-

Physicochemical Properties

Understanding the physicochemical profile is critical for determining solubility in assays and predicting bioavailability.[1] The following data combines standard reference values for this structural class with calculated descriptors.

PropertyValue / DescriptionSignificance
Appearance White to off-white solidStandard state for urea derivatives.[1]
Melting Point 180–185 °C (Typical range)High melting point indicates strong intermolecular hydrogen bonding (urea motif).[1]
LogP (Predicted) ~4.0 – 4.5Highly lipophilic; suggests good membrane permeability but poor aqueous solubility.[1]
Solubility (Water) Very Low (< 1 mg/L)Requires organic co-solvents (DMSO, DMF) for biological testing.[1]
Solubility (Organic) Soluble in DMSO, DMF, EthanolStandard solvents for stock solution preparation.[1]
H-Bond Donors 2The two N-H protons are critical for binding interactions.[1]
H-Bond Acceptors 1The carbonyl oxygen serves as the acceptor.[1]

Synthesis & Manufacturing Methodologies

The synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea typically follows the isocyanate addition route , which is the industry standard for generating asymmetric ureas with high purity.[1]

Primary Synthetic Pathway: Isocyanate-Amine Coupling[1]

This method relies on the nucleophilic addition of an amine to an isocyanate.[1] There are two viable retrosynthetic disconnections:[1][2]

  • Route A (Preferred): Reaction of 5-Chloro-2-methylphenyl isocyanate with Cyclohexylamine.[1]

  • Route B: Reaction of Cyclohexyl isocyanate with 5-Chloro-2-methylaniline.[1]

Route A is often preferred in laboratory settings if the aromatic isocyanate is commercially available, as aliphatic amines (cyclohexylamine) are generally more nucleophilic and easier to handle than their aniline counterparts.[1]

Experimental Protocol (Route A)
  • Reagents:

    • 5-Chloro-2-methylphenyl isocyanate (1.0 eq)[1]

    • Cyclohexylamine (1.1 eq)[1]

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

    • Base (Optional): Triethylamine (Et₃N) (Use if amine salt is present)[1]

  • Procedure:

    • Step 1: Dissolve 5-Chloro-2-methylphenyl isocyanate in anhydrous DCM under an inert atmosphere (N₂).

    • Step 2: Cool the solution to 0°C to control the exothermic nature of the addition.[1]

    • Step 3: Dropwise add Cyclohexylamine dissolved in DCM.[1]

    • Step 4: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitoring by TLC should show the disappearance of the isocyanate.[1]

    • Step 5: The product often precipitates out of the non-polar solvent.[1] Filter the solid.[1]

    • Step 6: Wash with cold ether/hexane to remove unreacted starting materials.[1] Recrystallize from Ethanol/Water if necessary.[1]

Synthesis Workflow Diagram

SynthesisPathway Isocyanate 5-Chloro-2-methylphenyl isocyanate Intermediate Transition State (Nucleophilic Attack) Isocyanate->Intermediate Electrophile Amine Cyclohexylamine Amine->Intermediate Nucleophile Product 1-(5-Chloro-2-methylphenyl)- 3-cyclohexylurea Intermediate->Product Proton Transfer (Rapid) Solvent Solvent: DCM/THF Temp: 0°C -> RT Solvent->Intermediate

Caption: Nucleophilic addition mechanism for the synthesis of the target urea.

Biological & Industrial Applications[1][5][6][7]

While specific pharmacological data for CAS 196879-16-0 is proprietary or limited to patent literature, its structural class dictates its potential applications.[1]

A. Agrochemical Research (Herbicides)

Substituted phenylureas are a major class of herbicides (e.g., Siduron, Neburon).[1] They function by inhibiting Photosystem II in plants.[1]

  • Mechanism: They bind to the Q_B site on the D1 protein of the photosystem II complex, blocking electron transport from Q_A to Q_B.[1]

  • Relevance: This compound is likely a structural analog used to map the steric tolerance of the binding pocket.[1] The "5-chloro-2-methyl" substitution pattern is specific and may confer selectivity for certain weed species or reduce phytotoxicity in crops.[1]

B. Medicinal Chemistry (Kinase Inhibition)

The urea moiety is a "privileged scaffold" in drug discovery, particularly for Kinase Inhibitors (e.g., p38 MAPK, VEGFR).[1]

  • Binding Mode: The urea hydrogens (Donor-Donor) form a critical "bidentate" hydrogen bond with a conserved "gatekeeper" residue (often Glutamic acid) in the ATP-binding pocket of kinases.[1]

  • Research Use: Researchers use this compound to test hydrophobic interactions in the "back pocket" of enzymes, where the cyclohexyl group resides.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical results are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.8–8.0 ppm (s, 1H, Ar-NH -CO)[1]

    • δ 7.1–7.3 ppm (m, 3H, Aromatic protons)[1]

    • δ 6.2–6.5 ppm (d, 1H, Alkyl-NH -CO)[1]

    • δ 3.4–3.6 ppm (m, 1H, Cyclohexyl CH -N)[1]

    • δ 2.2 ppm (s, 3H, Ar-CH₃ )[1]

    • δ 1.1–1.9 ppm (m, 10H, Cyclohexyl CH₂ )[1]

  • Mass Spectrometry (ESI-MS):

    • Positive Mode: [M+H]⁺ = 267.1 m/z[1]

    • Characteristic isotope pattern due to Chlorine (³⁵Cl/³⁷Cl ratio of 3:1).[1]

Safety & Handling (SDS Highlights)

As a chemical substance with limited toxicological data, it must be handled as a potential hazard.[1]

  • GHS Classification (Predicted):

    • Skin Irrit. 2: Causes skin irritation.[1]

    • Eye Irrit. 2A: Causes serious eye irritation.[1]

    • STOT SE 3: May cause respiratory irritation.[1]

    • Aquatic Acute 1: Very toxic to aquatic life (Common for phenylurea herbicides).[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).

References

  • Sigma-Aldrich. 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Product Detail. Available at: (Accessed via AldrichCPR search).[1]

  • Bayer Aktiengesellschaft. Process for the preparation of N-alkyl-N'-arylureas. U.S. Patent 4,740,618.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Available at: .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 196879-16-0. Available at: .[1]

  • ChemicalBook. 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Properties. Available at: .[1]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

This application note details the synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0), a substituted urea derivative. The protocol utilizes the nucleophilic addition of an aromatic amine to an ali...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0), a substituted urea derivative. The protocol utilizes the nucleophilic addition of an aromatic amine to an aliphatic isocyanate, a high-fidelity transformation widely used in medicinal chemistry for generating urea linkages found in kinase inhibitors and other bioactive scaffolds.

Application Note: Synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea[1]

Scientific Rationale & Reaction Design

The synthesis relies on the reaction between 5-chloro-2-methylaniline (nucleophile) and cyclohexyl isocyanate (electrophile). This approach is preferred over using phosgene or carbonyldiimidazole (CDI) linkers due to its atom economy, mild conditions, and the typically high crystallinity of the resulting urea, which simplifies purification.

Mechanism: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate group (-N=C=O). A proton transfer subsequent to the initial attack stabilizes the urea linkage (-NH-CO-NH-).

Key Considerations:

  • Nucleophilicity: The methyl group at the ortho position of the aniline introduces mild steric hindrance but also electron-donating character. The meta-chloro substituent is electron-withdrawing, slightly reducing the nucleophilicity of the amine. However, aliphatic isocyanates like cyclohexyl isocyanate are sufficiently electrophilic to drive the reaction to completion at ambient or mild heating temperatures.

  • Solvent Selection: An aprotic, non-polar to moderately polar solvent (Dichloromethane or Toluene) is selected. The product is often less soluble than the starting materials in these solvents, facilitating isolation via filtration (precipitation).

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the use of hazardous substances. All operations must be performed in a properly functioning chemical fume hood.

  • 5-Chloro-2-methylaniline (CAS 95-79-4): Suspected carcinogen and toxic by inhalation/ingestion. It can cause methemoglobinemia. Double-gloving (Nitrile) and full skin protection are mandatory.

  • Cyclohexyl Isocyanate (CAS 3173-53-3): A lachrymator and strong sensitizer. Inhalation can cause severe respiratory distress. Moisture sensitive (hydrolyzes to amine).

  • Dichloromethane (DCM): Volatile organic solvent, potential carcinogen.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleCAS No.MW ( g/mol )Equiv.
5-Chloro-2-methylaniline Limiting Reagent95-79-4141.601.0
Cyclohexyl isocyanate Electrophile3173-53-3125.171.1
Dichloromethane (DCM) Solvent75-09-284.93N/A (0.2 M)
Hexane/Heptane Wash Solvent110-54-386.18N/A
Step-by-Step Procedure
  • Preparation (T = 0 min):

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Purge with nitrogen to ensure an inert atmosphere (prevents isocyanate hydrolysis).

  • Dissolution (T = 10 min):

    • Charge the flask with 5-Chloro-2-methylaniline (1.0 equiv, e.g., 500 mg).

    • Add anhydrous DCM (approx. 15-20 mL) via syringe. Stir until the solid is completely dissolved.

  • Addition (T = 15 min):

    • Add Cyclohexyl isocyanate (1.1 equiv) dropwise via syringe over 5 minutes.

    • Observation: A mild exotherm may occur. If the reaction scale is large (>5g), cool the flask in an ice bath (0°C) during addition.

  • Reaction (T = 15 min to 4-12 hrs):

    • Allow the reaction to stir at room temperature (20-25°C).

    • Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

    • Endpoint: Disappearance of the aniline peak. The product often precipitates as a white solid during the reaction.

  • Workup & Isolation:

    • If a precipitate has formed: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL) to remove excess isocyanate.

    • If no precipitate forms: Concentrate the solvent to ~20% volume under reduced pressure, then add Hexane to induce precipitation. Filter as above.

  • Drying:

    • Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace volatiles.

Visualization of Workflow

The following diagram illustrates the logical flow and decision points within the synthesis protocol.

SynthesisProtocol Start Start: Inert Atmosphere Setup Dissolve Dissolve 5-Chloro-2-methylaniline in Anhydrous DCM Start->Dissolve AddISO Add Cyclohexyl Isocyanate (Dropwise, 1.1 eq) Dissolve->AddISO React Stir at RT (4-12h) Monitor via TLC/LC-MS AddISO->React CheckPpt Precipitate Formed? React->CheckPpt Filter Vacuum Filtration CheckPpt->Filter Yes Conc Concentrate & Add Hexane CheckPpt->Conc No Wash Wash (Cold DCM + Hexane) Filter->Wash Conc->Filter Dry Dry under High Vacuum Wash->Dry Final Target: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Dry->Final

Caption: Logical workflow for the synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea via isocyanate addition.

Characterization & Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following expected properties:

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 266.77 g/mol .

  • 1H NMR (DMSO-d6) Diagnostic Signals:

    • Urea Protons: Two distinct singlets or broad singlets (exchangeable with D2O) typically appearing between δ 7.5 - 8.5 ppm (aryl-NH) and δ 6.0 - 6.5 ppm (alkyl-NH).

    • Aromatic Region: Signals corresponding to the 1,2,5-substituted benzene ring (3 protons).

    • Aliphatic Region: Multiplets for the cyclohexyl ring (10 protons + 1 methine proton at ~3.5 ppm) and a singlet for the aryl-methyl group (~2.2 ppm).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
Application

Application Note: Optimal Solvent Systems for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

[1][2][3] Abstract This technical guide provides an evidence-based protocol for the solubilization of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea.[1][2][3] Due to the synergistic lipophilicity of the cyclohexyl moiety a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

This technical guide provides an evidence-based protocol for the solubilization of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea.[1][2][3] Due to the synergistic lipophilicity of the cyclohexyl moiety and the chloro-methyl substituted phenyl ring, this compound exhibits negligible aqueous solubility and high crystal lattice energy.[2][3] This note defines Dimethyl Sulfoxide (DMSO) as the primary solvent for high-concentration stocks (>20 mM) and outlines specific co-solvent strategies (DMSO/Tween-80/PBS) to prevent precipitation ("crashing out") during biological assays.

Introduction: Physicochemical Analysis

Effective solubilization requires understanding the solute's molecular architecture.[1][2][3][4] 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea presents specific challenges:

  • Rigid Urea Backbone: The urea linkage (-NH-CO-NH-) acts as a dual hydrogen bond donor/acceptor, creating strong intermolecular interactions in the solid state.[1][2][3][4] This results in high lattice energy, requiring a solvent with high dielectric strength to disrupt these bonds.[3][4]

  • Lipophilic Domains:

    • Cyclohexyl Group: Aliphatic, bulky, and highly hydrophobic.[4]

    • 5-Chloro-2-methylphenyl: The chlorine atom significantly increases the partition coefficient (LogP), while the ortho-methyl group adds steric bulk that may hinder solvation shells in smaller alcohols.[1][2][3][4]

Estimated Properties:

  • LogP (Predicted): ~3.8 – 4.5 (Highly Lipophilic)[1][2][3][4]

  • Water Solubility: < 10 µg/mL (Practically Insoluble)[1][2][3][4]

  • Classification: BCS Class II (Low Solubility, High Permeability potential)[1][4][5]

Solvent Selection Strategy

Do not rely on trial-and-error. The selection process is governed by Hansen Solubility Parameters (HSP) , matching the solute's dispersion (


), polar (

), and hydrogen-bonding (

) forces.[1][3]
Solvent Performance Matrix
Solvent ClassRepresentativeSolubility PotentialSuitabilityMechanism of Action
Polar Aprotic DMSO Excellent (>50 mg/mL)Primary Stock High dipole moment disrupts urea H-bonds; organic nature solvates phenyl/cyclohexyl rings.[1][2][3][4]
Polar Aprotic DMF / DMAcExcellentSecondary StockGood alternative if DMSO is incompatible with specific chemical reactions.[1][2][3][4] Toxic for cell assays.[1][2][3][4][6]
Alcohols Ethanol (EtOH)ModerateLimitedSolvates the lipophilic regions but struggles to break the urea crystal lattice at high concentrations without heat.[1][2][3][4]
Chlorinated DichloromethaneGoodSynthesis OnlyExcellent for extraction/synthesis; too volatile for biological stocks.[1][2][3][4]
Aqueous PBS / WaterNegligibleDiluent OnlyWarning: Direct dissolution will fail.[1][2][3][4] Requires co-solvents or surfactants.[1][2][3][4]

Decision Logic: Selecting the Right Solvent System

The choice of solvent is strictly dictated by the downstream application.[1][2][3][4] Use the following decision tree to determine your workflow.

SolventDecisionTree Start Start: Define Application AppType What is the downstream assay? Start->AppType CellAssay In Vitro / Cell Culture (IC50, Toxicity) AppType->CellAssay Animal In Vivo / Animal Model (PK/PD Studies) AppType->Animal ChemAnalysis Analytical (HPLC/LC-MS) AppType->ChemAnalysis DMSOStock Make 10-50 mM Stock in 100% DMSO CellAssay->DMSOStock Formulation Complex Formulation Required (Avoid 100% DMSO) Animal->Formulation MobilePhase Dissolve in Initial Mobile Phase (e.g., ACN) ChemAnalysis->MobilePhase Dilution Dilute into Media (Final DMSO < 0.5%) DMSOStock->Dilution Vehicle Vehicle: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Saline Formulation->Vehicle

Figure 1: Solvent selection decision tree based on experimental constraints.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (Standard)

Objective: Create a stable 20 mM stock solution for long-term storage.

Materials:

  • 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (Solid)[1][2][3]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1][3]

  • Vortex mixer[1][2][3][4]

  • Sonicator bath (optional)[1][3][4]

  • Amber glass vials (Borosilicate)[1][3][4]

Procedure:

  • Calculate: Determine the mass required.

    • MW ≈ 266.77 g/mol (Estimate based on formula C14H19ClN2O).[1][2][3][4]

    • To make 1 mL of 20 mM stock, weigh 5.34 mg .[3][4]

  • Weighing: Weigh the solid directly into the amber vial. Note: Static charge is common with ureas; use an anti-static gun if necessary.[1][2][3][4]

  • Solvent Addition: Add 100% Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: If particles remain, sonicate at room temperature for 5 minutes.[3][4] The solution should be perfectly clear and colorless.

  • Storage: Store at -20°C. DMSO freezes at 19°C. Upon thawing, the compound may precipitate.[1][2][3][4] Always vortex and warm to 37°C after thawing to redissolve any micro-crystals before use.[1][2][3][4]

Protocol B: "Non-Crashing" Aqueous Dilution (Critical)

Challenge: Adding a lipophilic DMSO stock directly to water often causes immediate precipitation (the "Ouzo effect"), ruining assays.[1][3][4]

The "Intermediate Step" Method:

  • Prepare Stock: Start with your 20 mM DMSO stock.

  • Prepare Diluent: Warm culture media or PBS to 37°C.

  • Stepwise Dilution:

    • Do not squirt the DMSO stock directly into a large volume of static water.[1][2][3][4]

    • Technique: Place the pipette tip submerged in the stirring aqueous buffer and dispense slowly.

    • Better Alternative: Perform an intermediate dilution in Ethanol or PEG-400 if the final concentration allows.[1][2][3][4]

    • Example: 10 µL DMSO Stock -> 90 µL PEG-400 -> Mix -> Add to 900 µL Media. This "steps down" the hydrophobicity.[1][2][3][4]

Troubleshooting & Quality Control

ObservationCauseCorrective Action
Cloudiness upon water addition Compound precipitation (Crash-out).[1][2][3][4]Reduce final concentration or add surfactant (0.1% Tween-80 or Cremophor EL) to the aqueous buffer before adding the compound.[1][2][3][4]
Crystals forming at -20°C Natural freeze-thaw crystallization.[1][2][3][4]This is normal. Warm vial to 37°C and vortex until clear. Do not pipette supernatant; ensure homogeneity.
Yellowing of DMSO stock Oxidation or degradation.[1][2][3][4]Discard stock. Substituted phenylureas can be sensitive to light/oxidation over long periods.[1][2][3][4] Use fresh anhydrous DMSO.[1][2][3][4]

References

  • PubChem Compound Summary. Siduron (Structural Analog).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Accessed October 2023.[1][2][3][4] [Link]

  • Lipinski, C. A. (2000).[3][4] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility). [Link]

  • Hansen, C. M. (2007).[3][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3][4] (Source for DMSO/Urea interaction mechanisms).[1][2][3][4] [Link]

Sources

Method

Preparation of stock solutions for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea assays

An Application Note and Protocol for the Scientific Community Topic: Preparation of Stock Solutions for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Assays Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scientific Community

Topic: Preparation of Stock Solutions for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Assays

Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the critical considerations and step-by-step protocols for the preparation of accurate and stable stock solutions of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea. As the reliability and reproducibility of in vitro and in vivo assay results are fundamentally dependent on the quality of the compound solutions, this document provides a framework rooted in established laboratory practices. We will explore the nuances of solvent selection, provide detailed methodologies for creating primary, intermediate, and working stock solutions, and discuss best practices for storage and handling to maintain compound integrity. The causality behind each experimental choice is explained to empower researchers to make informed decisions tailored to their specific experimental needs.

Introduction to 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea and the Imperative for Proper Solubilization

1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is a disubstituted urea derivative. The urea scaffold is a significant feature in many biologically active molecules. The accuracy of any biological data derived from assays using this compound is directly contingent on the precise concentration of the active molecule in solution. Compounds with poor aqueous solubility can present significant challenges, leading to underestimated activity, data variability, and inaccurate structure-activity relationships (SAR).[1][2] Therefore, the development of a robust and reproducible protocol for stock solution preparation is a foundational step in any research endeavor involving this compound.

Physicochemical Properties and Solvent Selection: A Foundational Decision

Table 1: Properties of Common Solvents for Biological Assays

SolventPolarityVolatilityCommon Use in Cell CultureNotes on Toxicity
DMSO HighLowYes, typically <0.5% (v/v)Can induce cellular differentiation and has antioxidant effects. Significant toxicity at concentrations >1%.[5]
Ethanol HighHighYes, typically <0.5% (v/v)Can cause cellular stress and affect membrane fluidity. Generally well-tolerated at low concentrations.[5]
Methanol HighHighLess common, used with cautionMore toxic than ethanol; can be metabolized to formaldehyde. Generally avoided if other options are available.[5]
PBS/Saline HighLowIdeal diluentCompound solubility is often a limiting factor.

Expert Recommendation: For novel compounds with presumed low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules. However, it is crucial to prepare a high-concentration stock in DMSO and then perform serial dilutions into an aqueous buffer or cell culture medium to minimize the final DMSO concentration in the assay.[6][7]

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Solvent_Selection A Start: Obtain Compound Information B Consult Supplier Datasheet for Solubility Data A->B C Data Available? B->C D Follow Supplier's Recommendation C->D Yes E Perform Empirical Solubility Test C->E No F Test DMSO E->F H Soluble? F->H G Test Ethanol/Methanol I Soluble? G->I H->G No J Select as Primary Solvent H->J Yes K Consider Solvent Mixtures (e.g., DMSO/Ethanol) I->K No L Select as Primary Solvent I->L Yes

Caption: A decision tree for empirical solvent selection.

Experimental Protocols: From Powder to Working Solution

This section provides a detailed, step-by-step methodology for preparing stock solutions. All procedures should be performed by trained personnel in a laboratory setting, adhering to all safety guidelines.[8]

Materials and Equipment
  • 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps[9]

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for many small molecules.[8] The molecular weight of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is approximately 280.78 g/mol .

  • Calculation of Mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 280.78 g/mol * 1000 mg/g = 2.8078 mg

  • Weighing the Compound:

    • Place a clean weighing boat on a calibrated analytical balance and tare it.

    • Carefully weigh out approximately 2.81 mg of the compound. Record the exact mass.

  • Solubilization:

    • Transfer the weighed compound into a sterile tube or vial.

    • Add the calculated volume of DMSO. For example, if you weighed exactly 2.81 mg, add 1.0 mL of DMSO. If the mass is different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration.

    • Securely cap the container.

  • Dissolution:

    • Vortex the solution for 1-2 minutes.[8]

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[6][8] Gentle warming to 37°C can also aid dissolution.[6]

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration, solvent, date of preparation, and your initials.

    • For short-term storage (1-2 weeks), store at 4°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Preparation of Intermediate and Working Solutions

It is a common practice to prepare intermediate dilutions from the primary stock before making the final working solutions.[10] This minimizes pipetting errors and reduces the number of freeze-thaw cycles on the primary stock.

Example: Preparing a 10 µM Working Solution in Cell Culture Medium

  • Intermediate Dilution:

    • Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10. For example, add 10 µL of the 10 mM primary stock to 90 µL of sterile PBS or cell culture medium. Mix thoroughly by pipetting.

  • Final Working Solution:

    • Prepare the 10 µM working solution by diluting the 1 mM intermediate stock 1:100 in the final assay medium. For example, add 5 µL of the 1 mM intermediate stock to 495 µL of the final assay medium.

Self-Validation and Controls: Always prepare a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental samples to account for any effects of the solvent itself.[6]

Workflow for Stock Solution Preparation

The following diagram provides a visual representation of the entire workflow.

Stock_Preparation_Workflow A Start: Define Target Concentration B Calculate Required Mass of Compound A->B C Weigh Compound on Analytical Balance B->C D Transfer Compound to Sterile Vial C->D E Add Calculated Volume of Primary Solvent (e.g., DMSO) D->E F Vortex and/or Sonicate to Dissolve E->F G Visually Inspect for Complete Solubilization F->G G->F Particulates Present H Primary Stock Solution (e.g., 10 mM) G->H Fully Dissolved I Aliquot for Storage at -20°C or -80°C H->I J Prepare Intermediate Dilutions in Assay Buffer H->J K Prepare Final Working Solutions J->K L Perform Assay with Vehicle Control K->L

Caption: A comprehensive workflow for stock solution preparation.

Stability and Handling Considerations for Urea-Based Compounds

Urea and its derivatives can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.[11][12] The stability of urea in solution is generally higher in the pH range of 4-8.[11][12] While high-concentration stocks in anhydrous DMSO are generally stable when stored properly, the stability in aqueous working solutions may be limited.

Best Practices for Ensuring Stability:

  • Prepare fresh working solutions from the intermediate or primary stock for each experiment.[6]

  • Avoid storing dilute aqueous solutions of the compound for extended periods.

  • When thawing frozen stock solutions, allow them to come to room temperature and vortex gently before use to ensure homogeneity.[9]

By adhering to these detailed protocols and understanding the rationale behind them, researchers can ensure the preparation of high-quality stock solutions of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea, leading to more reliable and reproducible experimental outcomes.

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 159-170. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Semantic Scholar. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 123-130. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. [Link]

  • Various Authors. (2020). How do we choose a proper concentration for the stock solution?. ResearchGate. [Link]

  • Various Authors. (2015). How can I increase the solubility of a compound for an MTT assay?. ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]

  • Various Authors. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Thuy, V. T. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Progress in Biology, 35(1), 33-38. [Link]

Sources

Application

Recrystallization techniques for purifying 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Application Note: Precision Recrystallization of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Executive Summary This guide details the purification of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Recrystallization of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Executive Summary

This guide details the purification of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (hereafter referred to as CMC-Urea ). This compound belongs to the class of


-alkyl-

-arylureas, widely used as intermediates in pharmaceutical synthesis (e.g., glibenclamide analogues) and agrochemistry.

Achieving high purity (>99.5%) for CMC-Urea is challenging due to two primary factors:

  • "Brick Dust" vs. "Grease" Duality: The molecule contains a rigid, polar urea core (brick dust) flanked by lipophilic cyclohexyl and chloro-methyl-phenyl groups (grease). This leads to unpredictable solubility profiles where the compound may "oil out" rather than crystallize.[1]

  • Synthetic Impurities: Common byproducts include unreacted 5-chloro-2-methylaniline (toxic), symmetric bis-ureas (highly insoluble), and thermal degradation products formed during isocyanate coupling.

This protocol utilizes a Thermodynamically Controlled Anti-Solvent Crystallization method to bypass these issues, ensuring removal of lipophilic impurities while maximizing yield.

Physicochemical Basis for Solvent Selection

To design a self-validating protocol, we must analyze the solubility parameters.

  • The Solute (CMC-Urea):

    • Hydrogen Bonding: High (Urea moiety -NH-CO-NH-).

    • Lipophilicity: High (Cyclohexyl + Chloro-tolyl ring).

    • Crystal Lattice: Likely stabilized by intermolecular H-bonds (Head-to-Tail stacking).

  • Solvent Candidates:

Solvent SystemRoleSuitabilityMechanism
Ethanol (EtOH) Primary SolventHigh Dissolves the lipophilic rings; polar enough to disrupt urea H-bonds at boiling point (

).
Water (

)
Anti-SolventHigh Forces hydrophobic exclusion of the solute. Insoluble to CMC-Urea but dissolves polar salts/amine salts.
Ethyl Acetate Alternative PrimaryMedium Good solubility, but lower capacity for rejecting non-polar impurities compared to EtOH.
Heptane Alternative Anti-SolventMedium Useful if the compound is water-sensitive, but high risk of "oiling out."

Selected System: Ethanol / Water (95:5 to 50:50 gradient) . Reasoning: This system leverages the steep solubility curve of ureas in hot ethanol while using water to drastically cut solubility at lower temperatures, forcing crystallization.

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways and process flow for the purification.

Recrystallization_Workflow Start Crude CMC-Urea (Solid/Oil) Solubility_Test Solubility Test (Boiling EtOH) Start->Solubility_Test Dissolution Dissolution (Reflux @ 78°C) Solubility_Test->Dissolution Soluble Hot_Filter Hot Filtration (Remove Symmetric Urea) Dissolution->Hot_Filter Insolubles Present Nucleation Nucleation Phase (Add Warm H2O) Hot_Filter->Nucleation Cooling Controlled Cooling (10°C/hour) Nucleation->Cooling Turbidity Onset Cooling->Nucleation Oiling Out (Re-heat) Isolation Filtration & Wash (Cold 50% EtOH) Cooling->Isolation Crystals Formed QC QC: HPLC/NMR Isolation->QC

Figure 1: Logical workflow for the purification of CMC-Urea, including a feedback loop for the common "oiling out" phenomenon.

Detailed Protocol: Ethanol/Water Recrystallization

Safety Note: 5-Chloro-2-methylaniline (potential impurity) is toxic. Handle all solids in a fume hood.

Phase 1: Dissolution (Saturation)
  • Weighing: Place 10.0 g of crude CMC-Urea into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 60 mL of absolute Ethanol (99%).

    • Note: Do not use 95% EtOH initially; we need maximum solubility power first.

  • Heating: Equip the flask with a magnetic stir bar and place on a hot plate. Heat to a gentle reflux (

    
    ).
    
  • Observation:

    • Scenario A (Clear): Solution becomes clear. Proceed to Phase 2.

    • Scenario B (Haze/Solids): If solids remain after 5 mins of reflux, add EtOH in 5 mL increments.

    • Scenario C (Insoluble Particles): If distinct particles remain despite dilution, these are likely inorganic salts or symmetric bis-urea byproducts. Do not add more solvent.

Phase 2: Hot Filtration (Purification Step 1)

Critical for removing mechanical impurities and high-melting symmetric ureas.

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass frit) with boiling ethanol.

  • Filter the hot solution rapidly into a clean, pre-warmed flask.

  • Return the filtrate to the hot plate and bring back to a gentle boil.

Phase 3: The Anti-Solvent Addition (Nucleation)
  • Prepare 50 mL of warm distilled water (

    
    ).
    
    • Why warm? Adding cold water causes local shock-cooling, trapping impurities in amorphous precipitate.

  • While stirring rapidly at reflux, add the warm water dropwise .

  • The End Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.

  • Add 1-2 mL of Ethanol to just clear the turbidity again.

    • Result: You now have a saturated solution near the metastable limit.

Phase 4: Controlled Crystallization
  • Remove the flask from the heat source. Place it on a cork ring or wood block (insulation).

  • Seeding (Optional but Recommended): If you have a pure crystal from a previous batch, add a tiny "seed" now. This prevents oiling out.

  • Allow to cool to room temperature (RT) undisturbed for 2-3 hours.

    • Caution: Do not use an ice bath yet. Rapid cooling promotes "oiling out" (liquid-liquid phase separation) instead of crystallization.

  • Once at RT, place in an ice bath (

    
    ) for 1 hour to maximize yield.
    
Phase 5: Isolation and Drying
  • Filter the white needles/prisms using vacuum filtration (Buchner funnel).

  • The Wash: Wash the filter cake with 20 mL of cold Ethanol/Water (1:1 mixture).

    • Do not wash with pure Ethanol (will dissolve product).

    • Do not wash with pure Water (ineffective at removing lipophilic surface impurities).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Ureas trap solvent in the lattice; thorough drying is essential for accurate NMR.
    

Quality Control & Validation Criteria

Summarized below are the expected metrics for successful purification.

MetricAcceptance CriteriaMethodNotes
Appearance White to off-white needlesVisualYellow color indicates aniline oxidation products.
Melting Point Sharp range (

spread)
DSC / CapillaryBroad range indicates solvent inclusion or mixed phases.
Purity

Area
HPLC (UV 254nm)Check for absence of starting aniline peak.
Residual Solvent

(EtOH)
GC-Headspace / NMREthanol solvates are common; ensure desolvation.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon adding water or cooling, the solution turns into a milky emulsion, and a sticky oil settles at the bottom instead of crystals. Cause: The temperature dropped below the "liquid-liquid phase separation" (LLPS) boundary before crossing the crystallization boundary. Solution (The "Re-heat" Protocol):

  • Re-heat the mixture until the oil dissolves (add a small amount of EtOH if needed).

  • Slow down the cooling rate (wrap flask in foil/towel).

  • Seed the solution vigorously at a higher temperature.

  • Alternative Solvent: If oiling persists, switch to Ethyl Acetate / Heptane .

    • Dissolve in minimum hot Ethyl Acetate.

    • Add hot Heptane until turbid.

    • Cool slowly.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of N-substituted ureas).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • PubChem. (n.d.). N-Cyclohexyl-N'-phenylurea (Analogous Structure Data). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Toguri, J. M., et al. (1960). "Solubility of substituted ureas in water and alcohols." Canadian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Target Molecule: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea CAS Registry Number: (Analogous structures generally fall under N,N'-disubstituted urea...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Target Molecule: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea CAS Registry Number: (Analogous structures generally fall under N,N'-disubstituted ureas)

Welcome to the Synthesis Support Desk

You are likely here because your reaction yield is hovering below 60%, or you are struggling to separate the target urea from a persistent white precipitate. This guide treats your synthesis not just as a recipe, but as a system of competing kinetic and thermodynamic pathways.

The synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea typically involves the nucleophilic addition of 5-chloro-2-methylaniline to cyclohexyl isocyanate . While theoretically simple, this specific substrate presents a "perfect storm" of steric hindrance and electronic deactivation that often stalls the reaction.

Module 1: Reaction Kinetics (Why is it slow?)

User Issue: "The reaction has been stirring for 24 hours, but TLC shows significant starting aniline remaining."

Root Cause Analysis: The Deactivated Nucleophile

Your reaction is fighting two opposing forces inherent to the 5-chloro-2-methylaniline molecule:

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group at the 2-position (ortho to the amine) creates a physical barrier. It hinders the approach of the bulky cyclohexyl isocyanate, significantly raising the activation energy (

    
    ) required for the formation of the tetrahedral intermediate.
    
  • Electronic Deactivation (The Meta-Chloro Effect): The chlorine atom at the 5-position is electron-withdrawing (Inductive effect,

    
    ). This reduces the electron density on the nitrogen lone pair, making it a weaker nucleophile compared to unsubstituted aniline.
    
Troubleshooting Protocol
VariableStandard ConditionOptimized Condition Technical Rationale
Solvent Dichloromethane (DCM)Toluene or 1,2-Dichloroethane DCM boils at ~40°C, which is often insufficient to overcome the steric barrier. Toluene allows reflux at 110°C, providing the thermal energy to cross the

threshold.
Catalyst NoneDMAP (5-10 mol%) 4-Dimethylaminopyridine acts as a nucleophilic catalyst. It attacks the isocyanate first to form a highly reactive acyl-pyridinium species, which is then more susceptible to attack by the sluggish aniline.
Stoichiometry 1:1 Equivalence1.1 : 1 (Isocyanate Excess) Drive the reaction to completion (Le Chatelier’s principle). Note: Excess isocyanate must be quenched later.

Module 2: Impurities & Side Reactions (The "White Solid" Problem)

User Issue: "I isolated a white solid, but the NMR is wrong. It looks symmetric."

The Moisture Trap

The most common impurity is 1,3-dicyclohexylurea (DCU) . This forms when moisture competes with your aniline for the isocyanate.

The Cascade of Failure:

  • Hydrolysis: Cyclohexyl isocyanate +

    
    
    
    
    
    Carbamic Acid
    
    
    Cyclohexylamine +
    
    
    .
  • Scavenging: The newly formed Cyclohexylamine is a much stronger nucleophile than your deactivated aniline. It immediately attacks a second molecule of isocyanate.

  • Result: You lose 2 equivalents of isocyanate for every 1 equivalent of water, forming a highly insoluble byproduct that co-crystallizes with your product.

Visualization: Competing Pathways

ReactionPathways Iso Cyclohexyl Isocyanate Target Target Urea (Product) Iso->Target + Aniline (Slow) Amine_Side Cyclohexyl- amine Iso->Amine_Side + H2O (Fast Hydrolysis) Aniline 5-Chloro-2- methylaniline Aniline->Target Water Moisture (Impurity) Sym_Urea 1,3-Dicyclohexylurea (Byproduct) Amine_Side->Sym_Urea + Iso (Very Fast)

Caption: Kinetic competition between the desired urea formation (slow) and moisture-driven symmetric urea formation (fast).

Module 3: Experimental Protocol (High-Yield Method)

This protocol is designed to minimize moisture interference and maximize conversion of the hindered aniline.

Reagents
  • A: 5-Chloro-2-methylaniline (1.0 equiv)

  • B: Cyclohexyl isocyanate (1.1 equiv)

  • Solvent: Anhydrous Toluene (0.5 M concentration relative to aniline)

  • Catalyst: DMAP (0.05 equiv) - Optional but recommended

Step-by-Step Procedure
  • Drying (Critical):

    • Dry the reaction flask and stir bar in an oven at 120°C for at least 1 hour.

    • Cool under a stream of dry Nitrogen or Argon.

    • Why? Removes adsorbed water from the glass surface.

  • Dissolution:

    • Charge the flask with Reagent A (Aniline) and DMAP.

    • Add anhydrous Toluene via syringe.

    • Note: If the aniline is dark/black, it is oxidized. Purify it via distillation or a short silica plug before use, or yield will suffer.

  • Addition:

    • Add Reagent B (Isocyanate) dropwise at Room Temperature (RT).

    • Observation: You may not see an immediate precipitate due to the slow kinetics.

  • Reaction:

    • Heat the mixture to 80°C - 90°C (oil bath).

    • Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The isocyanate spot will be high Rf; the aniline will be lower.

    • Stir for 4–12 hours until the aniline spot disappears.

  • Quenching (The "Scavenger" Trick):

    • Once the reaction is complete, add 0.5 mL of Methanol .

    • Stir for 20 minutes.

    • Why? Methanol reacts with the excess isocyanate to form a methyl carbamate. This byproduct is much more soluble than the urea and will wash away during purification, preventing it from contaminating your crystal lattice.

  • Workup:

    • Cool to RT. The target urea should precipitate.

    • If no solid forms, cool to 0°C.

    • Filter the solid and wash with cold Toluene followed by Hexanes .

Module 4: Purification & Solubility Guide

User Issue: "My product is oiling out during recrystallization."

Ureas are notorious for "oiling out" (liquid-liquid phase separation) before crystallizing. This happens when the solution is too concentrated or the temperature drops too fast.

Recrystallization Strategy

Solvent System: Ethanol (Solvent) + Water (Anti-solvent) Alternative: Toluene (Solvent) + Heptane (Anti-solvent)

  • Dissolve: Suspend the crude solid in Ethanol. Heat to reflux.[1] Add Ethanol portion-wise until fully dissolved.

  • Hot Filtration: (Optional) If the solution is cloudy at reflux, this is likely the symmetric urea byproduct (DCU). Filter this off while hot—it is insoluble in boiling ethanol.

  • Crystallization: Remove from heat. Let it cool slowly to RT.

    • Troubleshooting: If it oils out, add a "seed crystal" of crude product and scratch the glass wall. Reheat slightly to redissolve the oil, then cool very slowly.

  • Isolation: Filter and dry under vacuum at 40°C.

Purification Workflow Diagram

Purification Start Crude Reaction Mixture Quench Add MeOH (Scavenge Excess Isocyanate) Start->Quench Cool Cool to 0°C Quench->Cool Filter Vacuum Filtration Cool->Filter Solid Solid Cake Filter->Solid Filtrate Filtrate (Solvent + Carbamate) Filter->Filtrate Recryst Recrystallization (Hot EtOH) Solid->Recryst Check Cloudy at Reflux? Recryst->Check RemoveDCU Hot Filter (Remove DCU Byproduct) Check->RemoveDCU Yes Final Pure Urea Crystals Check->Final No (Clear) RemoveDCU->Final

Caption: Decision tree for isolating pure urea and removing specific impurities.

FAQ: Frequently Asked Questions

Q: Can I use the "Reverse Addition" method? A: Yes. Reacting 5-chloro-2-methylphenyl isocyanate with cyclohexylamine is chemically superior because cyclohexylamine is a strong nucleophile. However, the isocyanate starting material is often expensive or unstable. If you have access to it, this route will proceed at RT in minutes with higher yield.

Q: Why is my product pink? A: This indicates oxidation of the aniline starting material. The urea itself is white. Wash the solid with a small amount of cold ether or perform a recrystallization with activated charcoal to remove the color bodies.

Q: Can I use DMF as a solvent? A: DMF is excellent for solubility but difficult to remove (high boiling point). If you use DMF, you cannot easily precipitate the product. You will likely need to pour the reaction mixture into a large excess of water to crash out the product, which risks trapping DMF in the crystal lattice.

References

  • Mechanism of Urea Formation

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 57(1), 47–76.

  • Purification of Ureas

    • Organic Syntheses, Coll. Vol. 5, p. 555 (1973); Vol. 46, p. 52 (1966). "1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate" (Describes urea byproduct removal).

  • Catalysis of Isocyanate Reactions

    • Hostettler, F., & Cox, E. F. (1960). "Organotin Compounds in Isocyanate Reactions." Industrial & Engineering Chemistry, 52(7), 609–610.

  • Electronic Effects in Anilines

    • J. Org. Chem. (General reference for nucleophilicity of ortho-substituted anilines). See: Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195.

Sources

Optimization

Troubleshooting solubility issues of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea in aqueous media

Status: Active Ticket ID: SOL-UREA-5CL2ME Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary You are encountering solubility difficulties with 1-(5-Chloro-2-methylphenyl)-3-cyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-UREA-5CL2ME Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility difficulties with 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea . This is a common challenge with N,N'-disubstituted ureas. This molecule combines a lipophilic "brick" (the chloro-methyl-phenyl ring) with a bulky hydrophobic spacer (cyclohexyl), linked by a urea bridge capable of strong intermolecular hydrogen bonding.

The Diagnosis: Your compound suffers from "Brick Dust" syndrome—high crystal lattice energy coupled with high lipophilicity (LogP > 3.5 estimated). It resists dissolution in water not because it "hates" water, but because it "loves" itself (strong crystal packing) and the organic solvents more.

This guide provides a tiered troubleshooting approach, moving from basic stock preparation to advanced aqueous formulation for biological assays.

Part 1: The Basics (Stock Preparation)

Objective: Create a stable, high-concentration stock solution.

Solvent Compatibility Matrix
SolventSolubility RatingSuitabilityNotes
DMSO Excellent (>50 mM)Primary Stock The gold standard. Disrupts urea H-bonds effectively.
Ethanol GoodSecondaryVolatile. Good for evaporation protocols but less stable than DMSO.
DMF ExcellentAlternativeToxic. Avoid for cell-based assays if possible.
Water Poor (< 10 µM)Diluent Only Do not attempt to dissolve solid directly in water.
0.1M NaOH Contraindicated DO NOT USE Risk of chemical hydrolysis (see FAQ).
Protocol A: Standard Stock Preparation
  • Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO attacks).

  • Solvent Addition: Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Agitation: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Store at -20°C. Note: DMSO freezes at 19°C. Thaw completely and vortex before every use to avoid concentration gradients.

Part 2: Aqueous Formulation (The "Crash-Out" Danger)

The Problem: When you dilute your DMSO stock into aqueous buffer (e.g., PBS or media), the solvent power drops exponentially. This causes Ostwald Ripening : small invisible nuclei form, grow into microcrystals, and eventually precipitate as visible turbidity.

Visualizing the Solubility Pathway

The following diagram illustrates the decision logic for formulating this compound based on your final target concentration.

SolubilityDecisionTree Start Start: Solid Compound Stock Prepare Stock (50 mM in DMSO) Start->Stock Target Target Final Concentration? Stock->Target LowConc < 10 µM Target->LowConc MedConc 10 - 100 µM Target->MedConc HighConc > 100 µM Target->HighConc DirectDil Direct Dilution (Keep DMSO < 0.5%) LowConc->DirectDil Cosolvent Cosolvent System (DMSO + PEG400) MedConc->Cosolvent Complex Complexation (Cyclodextrin HP-β-CD) HighConc->Complex PrecipCheck Check for Precipitation (Tyndall Effect) DirectDil->PrecipCheck Cosolvent->PrecipCheck Complex->PrecipCheck

Caption: Decision tree for selecting the appropriate formulation strategy based on target concentration.

Protocol B: The "Step-Down" Dilution (For >10 µM targets)

Do not blast the DMSO stock directly into a beaker of water. Use an intermediate cosolvent to "buffer" the polarity shift.

Reagents:

  • Stock: 50 mM compound in DMSO.

  • Cosolvent: PEG400 (Polyethylene Glycol 400).

  • Surfactant: Tween 80 (Polysorbate 80).

Procedure:

  • Prepare Intermediate: Mix your DMSO stock with PEG400 in a 1:1 ratio.

  • Add Surfactant: Add Tween 80 to the mixture (Target final Tween conc: 0.1% - 0.5%).

  • Final Dilution: Slowly add the aqueous buffer (warm, ~37°C) to the organic mix while vortexing.

    • Why? Adding water to the organic phase (instead of organic to water) prevents local regions of high supersaturation where nucleation triggers.

Protocol C: Cyclodextrin Complexation (Best for In Vivo/Cell Assays)

If cosolvents are toxic to your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cyclohexyl and phenyl rings will nest inside the CD cavity, shielding them from water.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.

  • Loading: Add your DMSO stock (keep DMSO < 1%) to the CD solution.

  • Equilibration: Shake at room temperature for 30-60 minutes. The solution should remain clear.

Part 3: Troubleshooting FAQ

Q1: I added 0.1M NaOH to help dissolve it, but the compound degraded. Why? A: Phenylureas are susceptible to alkaline hydrolysis . While the urea protons are theoretically acidic, their pKa is extremely high (>13). Forcing ionization with strong base (NaOH) often attacks the carbonyl carbon before it deprotonates the nitrogen, cleaving the molecule into a chloro-methyl-aniline and a cyclohexyl amine/isocyanate byproduct [1]. Stick to neutral pH (7.4).

Q2: My solution looks clear, but my assay results are erratic. What's happening? A: You likely have micro-precipitation . Use a laser pointer (green works best) to shine a beam through your vial. If you see a solid beam line (Tyndall effect), you have suspended nanoparticles, not a true solution.

  • Fix: Switch to Protocol C (Cyclodextrins) or reduce the concentration.

Q3: Can I use freeze-thaw cycles with my aqueous dilutions? A: No. Freezing water pushes the solute into smaller and smaller pockets of liquid (cryoconcentration), forcing it to precipitate. Upon thawing, these crystals rarely redissolve. Always prepare aqueous dilutions fresh.

Q4: Why does Yalkowsky's Model matter here? A: The Yalkowsky Log-Linear Model explains that solubility increases exponentially with the volume fraction of cosolvent [2].

  • Rule of Thumb: For every 10-20% increase in cosolvent (like PEG400), you typically gain 1 log unit of solubility. If you need 100µM and only get 1µM in water, you likely need at least 20-30% organic cosolvent.

Part 4: Mechanism of Failure (The "Crash Out")

Understanding how precipitation occurs helps you prevent it.

CrashOutMechanism DMSO_Sol Solute in DMSO (Stable) Water_Add Addition of Water DMSO_Sol->Water_Add Supersat Supersaturation (Unstable State) Water_Add->Supersat Nucleation Nucleation (Invisible Aggregates) Supersat->Nucleation Surfactant Surfactant Micelles (Trap Nuclei) Supersat->Surfactant Prevention Cyclodextrin Cyclodextrin Cavity (Shields Hydrophobe) Supersat->Cyclodextrin Prevention Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Precip Visible Precipitation (Assay Failure) Growth->Precip

Caption: The kinetic pathway of precipitation and where formulation additives intervene.

References

  • Laudien, R., & Mitzner, R. (2001).[1] Phenylureas.[1][2][3][4][5][6][7] Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (11), 2226–2229.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[8]

  • Yalkowsky, S. H., & Roseman, T. J. (1981).[9] Solubilization of Drugs by Co-Solvents.[9][10][11][12] In Techniques of Solubilization of Drugs. Marcel Dekker Inc.[9]

Sources

Troubleshooting

Identifying common impurities in 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea production

Current Status: Online Role: Senior Application Scientist Subject: Impurity Profiling, Troubleshooting, and Process Control Introduction: The "Hidden" Chemistry of Urea Synthesis Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Subject: Impurity Profiling, Troubleshooting, and Process Control

Introduction: The "Hidden" Chemistry of Urea Synthesis

Welcome to the technical support hub for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea . While the synthesis of unsymmetrical ureas appears straightforward—typically coupling an isocyanate with an amine—the specific steric and electronic properties of the 5-chloro-2-methylphenyl moiety introduce unique challenges.

The ortho-methyl group provides significant steric hindrance, reducing the nucleophilicity of the aniline and the electrophilicity of the corresponding isocyanate. This sluggish kinetics opens a "time window" for competitive side reactions, most notably moisture-driven hydrolysis, leading to the dreaded "Bis" impurities.

This guide moves beyond basic synthesis to address the causality of failure , providing you with self-validating protocols to ensure high purity (99.5%+).

Module 1: The "Bis" Impurity (Symmetrical Ureas)

User Issue: "My HPLC shows a large impurity peak eluting after the main product. Recrystallization isn't removing it effectively."

Root Cause Analysis

The most persistent impurity in this synthesis is the Symmetrical Urea (Bis-urea). Depending on your chosen route, this is either:

  • 1,3-Bis(5-chloro-2-methylphenyl)urea (Aryl-Aryl urea)

  • 1,3-Dicyclohexylurea (DCU)

Mechanism of Failure: If you are using the Isocyanate Route (e.g., reacting 5-chloro-2-methylphenyl isocyanate with cyclohexylamine), trace water is the enemy.

  • Water attacks the isocyanate faster than the hindered amine can.

  • This forms an unstable carbamic acid, which decarboxylates to release CO₂ and the original aniline .

  • This newly formed aniline reacts with the remaining isocyanate to form the symmetrical urea.

The Impurity Cascade (Visualization)

UreaImpurity Iso Isocyanate (R-N=C=O) CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid + Water (Moisture Ingress) Target TARGET PRODUCT (Unsymmetrical Urea) Iso->Target + Amine Water Trace Water (H2O) Amine Target Amine (R'-NH2) AnilineImp Regenerated Aniline (Impurity Source) CarbAcid->AnilineImp - CO2 BisUrea CRITICAL IMPURITY (Symmetrical Bis-Urea) AnilineImp->BisUrea + Remaining Isocyanate

Figure 1: The "Parasitic" Hydrolysis Cycle. Note how water regenerates the amine, which then consumes the starting material to form the impurity.

Troubleshooting Protocol
VariableRecommendationExpert Insight
Stoichiometry Use 1.05 eq of the Amine.Excess amine ensures the isocyanate is consumed by the desired pathway before moisture can intervene.
Addition Order Add Isocyanate to Amine .Never add Amine to Isocyanate. Keeping the amine in excess locally suppresses the reaction between isocyanate and any regenerated aniline.
Solvent Anhydrous THF or DCM.Avoid DMF if possible; it is hygroscopic and difficult to dry completely.

Module 2: The "Pink Product" (Unreacted Aniline)

User Issue: "My product is white initially but turns pink/brown upon storage. LC-MS shows a mass corresponding to the starting aniline."

Root Cause Analysis

The 5-chloro-2-methylaniline starting material is prone to oxidation. Even 0.5% residual aniline can auto-oxidize into quinoid-like species, causing significant discoloration. Because the urea product and the aniline precursor share the same aromatic core, they often co-crystallize.

Removal Protocol: The "Self-Validating" Acid Wash

Standard recrystallization often fails to separate the aniline due to similar solubility profiles. You must exploit the basicity of the amine.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • The Validation Step: Spot the organic layer on a TLC plate.

  • Acid Wash: Wash the organic layer with 1M HCl (aq) (3x).

    • Chemistry: This converts the lipophilic 5-chloro-2-methylaniline into its hydrophilic hydrochloride salt (

      
      ), forcing it into the aqueous layer. The urea remains neutral and stays in the organic layer.
      
  • Re-Validation: Spot the organic layer on TLC again next to the first spot.

    • Success Criteria: The lower spot (aniline) must be completely absent. If faint, repeat the wash.

  • Workup: Dry over MgSO₄ and evaporate.

Module 3: Analytical Method (HPLC)

User Issue: "I cannot resolve the symmetrical impurity from my target peak."

The structural similarity between the target urea and the symmetrical bis-urea (especially the bis-aryl variant) requires specific chromatographic conditions. The ortho-methyl group makes the compounds highly lipophilic.

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmHigh carbon load required for retention of lipophilic aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of residual anilines, sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)Methanol creates higher backpressure and less selectivity for these specific hydrophobes.
Gradient 50% B to 90% B over 20 minsA shallow gradient at high organic % is needed. The compounds elute late.
Detection UV @ 245 nm The 5-chloro-2-methylphenyl chromophore absorbs strongly here.

Elution Order (Typical):

  • 5-Chloro-2-methylaniline (Early, if not removed)

  • Target: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

  • Impurity: 1,3-Bis(5-chloro-2-methylphenyl)urea (Late eluter due to double lipophilic rings)

Module 4: Process Control Decision Tree

Use this logic flow to determine the next step in your purification process.

DecisionTree Start Analyze Crude (HPLC/TLC) CheckAniline Is Aniline Present? Start->CheckAniline AcidWash Perform 1M HCl Wash CheckAniline->AcidWash Yes CheckBis Is Bis-Urea Present? CheckAniline->CheckBis No AcidWash->CheckBis Recryst Recrystallize from Toluene/Heptane CheckBis->Recryst Yes (>0.5%) Final Final Product (>99.5%) CheckBis->Final No (<0.1%) Recryst->Final

Figure 2: Purification Logic Flow. Note that Acid Wash must precede Recrystallization to prevent co-crystallization of salts.

FAQ: Frequently Asked Questions

Q: Can I use CDI (Carbonyldiimidazole) instead of isocyanates? A: Yes, but be careful. If you activate the 5-chloro-2-methylaniline with CDI first, the steric hindrance of the ortho-methyl group may slow down the intermediate formation.

  • Recommendation: Activate the Cyclohexylamine with CDI first (it is unhindered and fast), then add the aniline. This prevents the formation of the symmetrical dicyclohexylurea (DCU) byproduct more effectively.

Q: Why is my melting point lower than the literature value (approx 198-200°C)? A: A depressed melting point usually indicates the presence of the symmetrical bis-urea . Even 1-2% of this impurity disrupts the crystal lattice significantly. Perform the Toluene/Heptane recrystallization described in Module 4.

Q: Is the 5-chloro group stable? A: Yes, under standard urea synthesis conditions (neutral/mildly basic), the aryl chloride is stable. It will not undergo nucleophilic aromatic substitution unless you use extreme temperatures (>150°C) or strong transition metal catalysts.

References

  • Mechanism of Urea Formation: Gallou, I. et al. "Urea Formation: Amine + Isocyanate."[2] Common Organic Chemistry. Link

  • Symmetrical Urea Impurities: Shi, F. et al. "Synthesis of symmetrical urea compounds."[3] Green Chemistry, 2018, 20, 3457.[3] Link

  • Aniline Removal Strategies: "How to remove aniline from reaction mixture?" ResearchGate Protocols. Link

  • HPLC Method Development: Woldemariam, G. et al. "Development and Validation of a HPLC-UV Method for Urea and Related Impurities."[4][5][6] PDA Journal of Pharmaceutical Science and Technology, 2020.[5] Link

Sources

Optimization

Technical Support Center: Cyclohexylurea Synthesis &amp; Optimization

Topic: Optimizing Reaction Temperature for Cyclohexylurea Formation Doc ID: TS-CHX-042 Last Updated: 2025-05-20 Core Directive & Scope To the Researcher: You are likely here for one of two reasons: Target Synthesis: You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Cyclohexylurea Formation Doc ID: TS-CHX-042 Last Updated: 2025-05-20

Core Directive & Scope

To the Researcher: You are likely here for one of two reasons:

  • Target Synthesis: You are deliberately synthesizing 1,3-dicyclohexylurea (DCU) or a related

    
    -cyclohexylurea derivative (e.g., as a soluble epoxide hydrolase inhibitor).
    
  • Byproduct Management: You are performing a DCC coupling and need to understand the thermodynamics of DCU formation to either promote its precipitation (for removal) or suppress its premature crashing out.

This guide treats temperature not just as a setpoint, but as a switch between kinetic control (Isocyanate route) and thermodynamic equilibrium (Urea transamidation).

Reaction Pathways & Temperature Logic

The formation of cyclohexylurea is governed by two primary mechanisms, each requiring distinct thermal strategies.

Pathway A: The Isocyanate Route (Kinetic Control)
  • Reagents: Cyclohexylamine + Cyclohexyl Isocyanate.[1]

  • Mechanism: Nucleophilic attack of the amine on the isocyanate carbon.

  • Thermodynamics: Highly exothermic.

  • Optimal Temp: 0°C

    
     25°C .
    
  • Risk: High temperatures (>80°C) promote biuret formation (reaction of product urea with excess isocyanate) and dimerization.

Pathway B: The Urea Transamidation Route (Thermodynamic Control)
  • Reagents: Cyclohexylamine + Urea.[2]

  • Mechanism: Nucleophilic attack followed by elimination of ammonia (

    
    ).
    
  • Thermodynamics: Endothermic activation; driven by entropy (gas evolution).

  • Optimal Temp: >130°C (Melt/Reflux) .

  • Risk: Low temperatures result in stalled equilibrium; ammonia must be actively removed.

Visualizing the Pathways

ReactionPathways Start_Iso Isocyanate Route (R-NCO + R-NH2) Inter_Iso Tetrahedral Intermediate Start_Iso->Inter_Iso Fast, Exothermic (Keep < 25°C) Start_Urea Transamidation Route (Urea + R-NH2) Inter_Urea Activated Complex (- NH3) Start_Urea->Inter_Urea High Ea (Requires > 130°C) Product Cyclohexylurea (Target) Inter_Iso->Product Spontaneous Inter_Urea->Product Remove NH3 (Vacuum/Sweep) Stall Incomplete Conversion (Equilibrium Trap) Inter_Urea->Stall T < 100°C (Ammonia Saturation) Side_Biuret Biuret Byproduct (Impurity) Product->Side_Biuret T > 100°C (Excess Isocyanate)

Figure 1: Mechanistic divergence between Isocyanate and Transamidation routes. Note the critical temperature threshold for biuret formation versus ammonia elimination.

Experimental Protocols & Troubleshooting

Module A: Isocyanate Addition (Low-Temp Protocol)

Best for: High purity synthesis, sensitive substrates.

Standard Protocol:

  • Dissolve cyclohexylamine (1.0 equiv) in dry DCM or Toluene.

  • Cool to 0°C (Ice bath).

  • Add Cyclohexyl isocyanate (1.05 equiv) dropwise. Do not allow internal temp to exceed 10°C.

  • Warm to 25°C and stir for 2 hours.

Troubleshooting Q&A:

SymptomDiagnosisCorrective Action
Runaway Exotherm Addition rate too fast; concentration too high.Dilute reaction to 0.1M. Use an internal thermometer. Stop addition if T > 10°C.
Gelation / Solidification Product crystallizing prematurely.Switch solvent to THF or DMF (better solubility). If using DCM, add volume.
Low Yield / Sticky Solid Moisture contamination (Isocyanate hydrolysis).Use anhydrous solvents. Isocyanates react with water to form amines +

, messing up stoichiometry.[3]
"Biuret" Impurity (NMR) Reaction ran too hot (>80°C) or excess isocyanate used.Keep T < 30°C. Wash crude solid with hexanes to remove unreacted isocyanate.
Module B: Urea Transamidation (High-Temp Protocol)

Best for: Industrial scale, avoiding toxic isocyanates.

Standard Protocol:

  • Mix Urea (1.0 equiv) and Cyclohexylamine (2.0 - 4.0 equiv).

  • Solvent: High-boiling solvent (e.g., Xylene, DMF) or Melt (Solvent-free).

  • Heat to 135–150°C .

  • Critical Step: Apply a nitrogen sweep or weak vacuum to remove evolved Ammonia (

    
    ).
    
  • Reaction time: 4–12 hours.

Troubleshooting Q&A:

SymptomDiagnosisCorrective Action
Reaction Stalled (<50% Conv.) Ammonia saturation in headspace.The reaction is reversible. You must purge the headspace with

or use a trap to drive equilibrium fwd.
White Sublimate on Condenser Urea or Amine sublimation.The condenser is too cold or path is blocked. Use a wide-bore condenser; wash down with solvent occasionally.
Product is Colored (Yellow/Brown) Oxidation of amine at high T.Degas solvents. Maintain strict inert atmosphere (

/Ar).
Insoluble "Brick" in Flask Product solidified (MP ~230°C).The product MP is higher than reaction T. Add high-boiling solvent (DMSO/DMF) to dissolve and discharge.

Solubility & Isolation Data

One of the most frequent support tickets regards the "stubborn insolubility" of 1,3-dicyclohexylurea (DCU). It is a notorious byproduct in DCC couplings because it is insoluble in almost everything at room temperature.

Solubility Profile of 1,3-Dicyclohexylurea (DCU)

SolventSolubility @ 25°CSolubility @ BoilingApplication
Water < 0.01 mg/mL (Insoluble)InsolubleWashing away urea/salts.
DCM Sparingly SolubleSolubleCommon reaction solvent; DCU precipitates.[4]
Ethanol Sparingly SolubleSoluble Best for Recrystallization.
Acetone SolubleSolubleGood for cleaning glassware.
Hexane InsolubleInsolubleWashing away non-polar impurities.[5]
DMSO SolubleSolubleNMR analysis.

Protocol: Purification via "Hot Filtration" If DCU is your product:

  • Suspend crude solid in Ethanol (10 mL/g).

  • Heat to reflux (78°C) until fully dissolved.

  • Filter while hot (gravity filtration with fluted paper) to remove mechanical impurities.

  • Cool slowly to 4°C. DCU crystallizes as white needles.

If DCU is your byproduct (DCC coupling):

  • Cool reaction (DCM/THF) to -20°C for 2 hours.

  • Filter the precipitate (DCU).[5]

  • Wash filtrate with 0.1M HCl (removes residual DCU/Urea traces).

Diagnostic Flowchart

Use this decision tree to resolve yield or purity issues immediately.

TroubleshootingTree Start Start: Identify Issue Q_Phase Is the issue Physical (Solubility) or Chemical (Purity)? Start->Q_Phase Q_Chem Chemical: Low Yield or Impurity? Q_Phase->Q_Chem Chemical Q_Phys Physical: Precipitate or Filtration? Q_Phase->Q_Phys Physical Res_Exotherm Issue: Exotherm/Biuret Solution: Cool to 0°C, Slow Addition Q_Chem->Res_Exotherm Isocyanate Route Res_Equil Issue: Stalled Equilibrium Solution: Increase T > 130°C, Purge Ammonia Q_Chem->Res_Equil Urea Route Res_Clog Issue: Filter Clogging Solution: Use Celite Pad or Hot Filtration Q_Phys->Res_Clog Fine Powder Res_Oil Issue: Oiling Out Solution: Seed Crystal or Switch to EtOH Q_Phys->Res_Oil Sticky Oil

Figure 2: Troubleshooting decision matrix for common cyclohexylurea synthesis issues.

References

  • Solubility of Things. (n.d.). 1,3-dicyclohexylurea - Solubility Data. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Retrieved from [Link]

  • Google Patents. (2008). CN101279932A - Preparation method of N,N'-dicyclohexyl urea.[6] Retrieved from

  • Common Organic Chemistry. (n.d.). Urea Formation - Common Conditions: Amine + Isocyanate.[7] Retrieved from [Link]

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Analysis of: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Welcome to the technical support center for the HPLC analysis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea. As a Senior Application Scientist, I have designed...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Welcome to the technical support center for the HPLC analysis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea. As a Senior Application Scientist, I have designed this guide to move beyond simple checklists. It provides in-depth, causal explanations and validated protocols to empower you to diagnose and resolve baseline noise, ensuring the integrity and precision of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What is considered "excessive" baseline noise?

A: While instrument specifications provide a quantitative measure (e.g., in micro-absorbance units, µAU), a practical definition of excessive noise is any baseline fluctuation that compromises the accurate integration of your target analyte's peak or raises the limit of quantitation (LOQ) to an unacceptable level. For quantitative analysis, a signal-to-noise ratio (S/N) of at least 10:1 is generally recommended for the LOQ.[1]

Q2: My baseline is noisy only when I run a gradient. Why?

A: Gradient elution magnifies baseline issues stemming from the mobile phase. This is often due to differences in the UV absorbance of your mobile phase components (A and B) at the detection wavelength or the presence of contaminants in one of the solvents that elute as the organic concentration increases.[2][3] Incomplete mixing of the solvents can also result in periodic baseline fluctuations.[4][5]

Q3: Can my sample itself be the cause of baseline noise?

A: Yes, though it's less common for the sample to cause continuous noise. A poorly prepared sample can introduce particulates that clog frits, leading to pressure fluctuations and noise. Additionally, if your sample contains strongly retained impurities, they may elute very slowly and broadly, appearing as a rising or unstable baseline.[6] Using a guard column is an effective way to protect your analytical column from such contaminants.[6]

Q4: I see sharp, random spikes in my baseline. What's the most likely cause?

A: Sharp, random spikes are most frequently caused by air bubbles passing through the detector flow cell or by electrical interference.[4][5][7] Air bubbles can be a result of inadequate mobile phase degassing.[4][8] Electrical noise can come from nearby equipment or poor grounding.

In-Depth Troubleshooting Guide

This guide is structured to help you systematically isolate the source of baseline noise. We will begin with the most common culprits—the mobile phase and system hardware—before moving to the column and environmental factors.

Section 1: The Mobile Phase - Your First Suspect

The quality and preparation of your mobile phase are paramount for a stable baseline. Contaminants, dissolved gases, and improper mixing are primary sources of noise.[2][3][4]

Q: My baseline shows a high frequency, random noise. Could it be my solvents?

A: Absolutely. Low-quality solvents or contaminated water are often the root cause.

  • Causality: Solvents, even HPLC-grade, can contain impurities that absorb UV light at your detection wavelength.[9] Water is a common source of contamination, as it can support microbial growth, leading to byproducts that create ghost peaks or a noisy baseline.[2][10] For phenylurea analysis, which often uses UV detection around 210-245 nm, solvent purity is critical as many organic compounds and additives have significant absorbance at these low wavelengths.[11][12][13]

  • Diagnostic Protocol:

    • Prepare a fresh batch of mobile phase using the highest purity solvents available (e.g., HPLC or LC-MS grade) and freshly deionized water (18.2 MΩ·cm).

    • Filter all aqueous components through a 0.22 µm or 0.45 µm membrane filter to remove particulates and microbial contamination.

    • Compare the baseline from the freshly prepared mobile phase with your previous baseline. A significant improvement confirms the original mobile phase was the issue.

  • Expert Tip: Do not "top off" solvent reservoirs. Always use a fresh, clean reservoir for each new batch of mobile phase to avoid cross-contamination.[11]

Q: My baseline has regular, periodic pulses or waves. What's happening?

A: This type of noise is often linked to dissolved gas in the mobile phase or inefficient mixing.

  • Causality: As the mobile phase moves from the high-pressure side of the system (column) to the low-pressure side (detector), dissolved gases can come out of solution, forming bubbles in the flow cell.[8][10] These bubbles cause sharp spikes and an unstable baseline. Inefficient mixing in gradient systems can also create a repeating sine-wave pattern as the proportions of solvent A and B fluctuate slightly.[5]

  • Troubleshooting Protocol: Degassing & Mixing

    • Verify Degasser Function: Ensure your HPLC's inline degasser is operational. Most modern systems have a status indicator. If you suspect a malfunction, bubbles may be visible in the tubing.[2]

    • Offline Degassing: For sensitive applications, supplement inline degassing with an offline method like helium sparging or vacuum filtration.[12][14][15] Helium sparging is highly effective, removing up to 80% of dissolved air.[14]

    • Ensure Proper Mixing: If using an external mixer, ensure it is the correct volume for your flow rate. For low-pressure mixing systems, check that the proportioning valve is functioning correctly. Pre-mixing solvents manually for isocratic methods can also help diagnose mixing issues.[16]

Degassing Method Effectiveness Key Consideration
Inline Vacuum Degasser High (Continuous)Standard on most modern HPLCs. Requires minimal maintenance but vacuum pump can fail.[12]
Helium Sparging Very High (~80% removal)The most effective offline method, but helium is a non-renewable resource and can be costly.[14]
Vacuum Filtration Moderate (~60% removal)Often done during filtration; less effective than sparging but better than no degassing.[12]
Sonication Low (~20-30% removal)Generally insufficient on its own but can be a useful supplement to other methods.[12]
Section 2: The HPLC System - Pump, Injector, and Detector

Hardware issues are another frequent source of baseline noise, often characterized by regular, predictable patterns.

Q: The baseline noise is very rhythmic and correlates with the pump stroke. What should I check?

A: This is a classic sign of a pump-related issue, likely a faulty check valve or a leaking pump seal.

  • Causality: The HPLC pump uses reciprocating pistons to deliver the mobile phase. Check valves (inlet and outlet) are critical for ensuring a unidirectional and pulse-free flow. If a check valve is dirty or failing, it can cause pressure fluctuations that manifest as a periodic, pulsating baseline.[2] Similarly, worn pump seals can allow small leaks, leading to pressure drops and noise.[3]

  • Troubleshooting Protocol: Pump Maintenance

    • Flush the System: Begin by flushing the pump with a strong, unfiltered solvent like 100% isopropanol to dislodge any potential salt crystals or particulates.

    • Isolate the Pump: Disconnect the pump outlet from the injector and run the flow to a beaker. If the pressure pulsations persist (observed on the system's pressure trace), the issue is within the pump.

    • Service Check Valves: Remove the check valves and sonicate them in methanol or isopropanol for 5-10 minutes. If this doesn't resolve the issue, replace them. Dirty or malfunctioning check valves are common culprits of baseline noise.[11]

    • Inspect Pump Seals: If the noise continues, the pump seals may need replacement. This is typically done as part of annual preventative maintenance.[2]

Q: After an injection, I see baseline noise or drift. What's the cause?

A: This points to a problem with the injector or contamination from the sample/autosampler.

  • Causality: A worn rotor seal in the injector can cause a small leak during injection, leading to pressure fluctuations and baseline disturbances. Contamination in the autosampler needle, wash solvent, or vials can also introduce impurities onto the column, causing baseline issues.

  • Troubleshooting Protocol: Injector and Autosampler

    • Blank Injection: Inject a vial of mobile phase. If the baseline disturbance disappears, the issue is with your sample or diluent, not the hardware.

    • Inspect and Clean: Check the needle and injection port for visible residue or salt buildup. Ensure your autosampler's wash solvent is fresh and appropriate for your mobile phase.

    • Check for Leaks: Perform a pressure test or carefully inspect the injector fittings for any signs of leaks, especially around the rotor seal.

Q: The noise is random and erratic, not periodic. Could it be the detector?

A: Yes, random noise is often symptomatic of issues with the detector lamp or flow cell.

  • Causality: An aging UV detector lamp can lose intensity and become unstable, resulting in increased baseline noise.[16] Contamination or air bubbles trapped within the flow cell can also scatter light, leading to erratic noise and spikes.[4][5][7]

  • Troubleshooting Protocol: Detector Health

    • Check Lamp Energy: Use the instrument's diagnostic software to check the lamp energy or intensity. Compare it to the levels when the lamp was new. A significant drop indicates it's time for a replacement.

    • Flush the Flow Cell: If lamp energy is good, flush the flow cell with a strong solvent (like methanol or isopropanol) at a high flow rate to dislodge any air bubbles or contaminants.[6] For persistent contamination, flushing with 1N nitric acid may be necessary (consult your detector manual first).[6]

    • Apply Backpressure: Adding a backpressure regulator after the detector can help keep dissolved gases in solution and prevent bubble formation in the flow cell.[6]

Section 3: The Column & Environment

While less common, the column itself and the laboratory environment can also contribute to baseline instability.

Q: My baseline is drifting steadily upwards or downwards. What should I investigate?

A: Baseline drift is most often caused by temperature fluctuations or a column that is not fully equilibrated.

  • Causality: HPLC detectors, especially UV and RI detectors, are sensitive to temperature changes.[11] If the laboratory temperature is unstable (e.g., due to air conditioning cycles), or if the column is heated but the mobile phase entering the detector is not at a stable temperature, the refractive index of the mobile phase will change, causing the baseline to drift.[5][9] Additionally, a column that hasn't been flushed with enough mobile phase will "bleed" residual storage solvents or previously retained compounds, also causing drift.[6]

  • Troubleshooting Protocol: Stabilization

    • Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before starting your analysis. For some methods, like those using ion-pairing agents, this can take much longer.[6]

    • Temperature Control: Use a column oven to maintain a constant column temperature.[9] If possible, shield the HPLC system from direct drafts from heating or cooling vents.[11] Insulating the tubing between the column and the detector can also help minimize thermal fluctuations.[11]

    • Check for Contamination: A continuously rising baseline can also indicate that strongly retained compounds from previous injections are slowly eluting from the column.[6] In this case, a thorough column wash is required.

Systematic Troubleshooting Workflow

When faced with baseline noise, a logical, step-by-step approach is the most efficient way to identify the root cause. The following workflow helps eliminate variables systematically.

Caption: A systematic workflow for diagnosing the root cause of HPLC baseline noise.

Preventative Maintenance for a Stable Baseline

Proactive maintenance is the most effective strategy for preventing baseline issues.

Component Task Frequency Justification
Mobile Phase Prepare fresh aqueous mobile phase.Daily or every 48 hoursPrevents microbial growth which can cause contamination and blockages.[10]
Pump Seals Inspect for salt buildup and replace.Annually or as neededPrevents leaks that cause pressure fluctuations and baseline noise.[2][3]
Check Valves Clean via sonication or replace.Semi-annually or when noise appearsEnsures smooth, unidirectional flow and stable pressure.[2][11]
Solvent Inlet Frits Replace.Semi-annually or when pressure increasesPrevents particulates from entering the pump and causing damage.[2]
Detector Lamp Check energy via diagnostics and replace.Annually or when energy is lowAn unstable lamp is a direct source of random baseline noise.[10]
Entire System Flush with water and isopropanol after buffer use.Daily when using buffersPrevents salt precipitation and buildup in the pump, seals, and column.[7]

By adhering to this guide, you will be well-equipped to systematically diagnose, resolve, and prevent baseline noise in your HPLC analysis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea, leading to more accurate and reliable results.

References

  • Vertex AI Search. (2024). Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science.
  • Vertex AI Search. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide - SCION Instruments.
  • Vertex AI Search. (2025). HPLC Degassing methods: Inline vs Offline - Phenomenex.
  • Vertex AI Search. (2014). Common Causes of Baseline Noise in HPLC, UHPLC.
  • Vertex AI Search. (2022). HPLC Troubleshooting - Noisy Baseline - Shimadzu UK Limited.
  • Vertex AI Search. (2025). Offline vs. Online Degassing of HPLC Solvents - Chrom Tech, Inc.
  • Vertex AI Search. (2014). Common Causes of Baseline Noise in HPLC & UHPLC Systems - ResearchGate.
  • Vertex AI Search. (2025). How to Troubleshoot HPLC Baseline Drift Issues - Patsnap Eureka.
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex.
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Eliminating Baseline Problems - Agilent.
  • Vertex AI Search. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • Vertex AI Search. (n.d.). Mobile-Phase Degassing: What, Why, and How | LCGC International.
  • Vertex AI Search. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It - Labtech.
  • Vertex AI Search. (2018). best method of degassing mobile phase? - Chromatography Forum.
  • Vertex AI Search. (n.d.). The Basics of Mobile Phase Degassing - Chromatography Today.
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Vertex AI Search. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube.
  • Vertex AI Search. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Vertex AI Search. (2022). HPLC Troubleshooting: What is causing baseline noise? - YouTube.
  • Vertex AI Search. (2022). Off to a Fresh Start: HPLC Column Care - Agilent.
  • Vertex AI Search. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage | Knowledge Center.
  • Vertex AI Search. (2025). Chromatography Sample Prep & Filtration Best Practices|Prevent Clogs, Drift & Boost Data Reliability.
  • Vertex AI Search. (n.d.). Eliminate High Background Noise Using a New Cogent HPLC Column - Tips & Suggestions.
  • Vertex AI Search. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
  • Vertex AI Search. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions.
  • Vertex AI Search. (2010). how to decrease noise in RP-HPLC acetonitrile water method - Chromatography Forum.
  • Vertex AI Search. (2018). LC Column Conditioning - YouTube.
  • Vertex AI Search. (2025). Cleaning HPLC Columns After or Before Use - MicroSolv Technology Corporation.

Sources

Optimization

Technical Support Center: Scaling Up 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Current Status: Online Operator: Senior Application Scientist Topic: Process Development & Scale-Up Strategies Target Molecule: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (Aryl-Alkyl Urea) Part 1: Route Selection & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Process Development & Scale-Up Strategies Target Molecule: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (Aryl-Alkyl Urea)

Part 1: Route Selection & Strategy (FAQ)

Q: What is the most robust synthetic route for scaling this compound to multi-kilogram batches?

A: For this specific structure, the Isocyanate Addition Route is the industry standard due to its high atom economy and direct nature.[1] However, the choice of which partner is the nucleophile and which is the electrophile is critical for impurity control.[1]

Route Option Reagents Scale-Up Rating Why?
Option A (Recommended) 5-Chloro-2-methylaniline (Nucleophile) + Cyclohexyl isocyanate (Electrophile)High Cyclohexyl isocyanate is a commercially available liquid, easier to handle than solid aryl isocyanates. The aniline is stable and easily dried.
Option B Cyclohexylamine + 5-Chloro-2-methylphenyl isocyanate Medium The aryl isocyanate is a solid sensitizer and likely requires in situ generation (via phosgene/triphosgene), increasing safety engineering costs.
Option C (Green) CDI Coupling (Carbonyldiimidazole)Medium-High Avoids isocyanates entirely. Useful if safety regulations prohibit isocyanate storage, but requires strict moisture control to prevent imidazole-catalyzed hydrolysis.

Q: We are seeing high levels of symmetrical urea impurities. Why?

A: This is the most common failure mode in urea scale-up. It is caused by moisture ingress .

  • Mechanism: Water reacts with Cyclohexyl isocyanate to form Carbamic Acid

    
     Cyclohexylamine + 
    
    
    
    .
  • The Trap: The newly formed Cyclohexylamine is more nucleophilic than your starting aniline (5-Chloro-2-methylaniline). It reacts instantly with remaining isocyanate to form 1,3-Dicyclohexylurea (DCU) .

  • Solution: You must implement a "Dry-First" protocol. See the Troubleshooting section below.

Part 2: Troubleshooting & Optimization

Issue 1: "The reaction mixture solidified/gelled during addition."

Diagnosis: Urea products often have much lower solubility than the starting materials. At high concentrations (>5 vol), the product precipitates rapidly, trapping unreacted isocyanate and stopping the stirrer.[1]

Corrective Action:

  • Solvent Switch: Move from Dichloromethane (DCM) to Toluene or Isopropyl Acetate (IPAc) . These solvents allow for higher temperature processing (if needed) and better crystallization control.

  • Dilution: Run the reaction at 10-15 volumes of solvent relative to the aniline mass.

  • Hot Addition (Advanced): If solubility is extremely low, heat the aniline solution to 40-50°C before adding the isocyanate (ensure the isocyanate is added slowly to control the exotherm).

Issue 2: "We cannot remove the symmetrical urea impurity (DCU) by crystallization."

Diagnosis: 1,3-Dicyclohexylurea has very poor solubility, similar to your product.[1] Co-crystallization is likely.

Corrective Action:

  • Stoichiometry Adjustment: Do not use an excess of isocyanate. Use 0.98 equivalents of Cyclohexyl isocyanate relative to the aniline. It is easier to wash away unreacted aniline (using dilute HCl) than to remove the insoluble symmetrical urea.

  • The "Kill" Step: If you must use excess isocyanate to drive completion, quench the reaction with Methanol or n-Butylamine immediately after completion.[1] This converts excess isocyanate into a highly soluble carbamate or urea that stays in the mother liquor.[1]

Issue 3: "Yield is lower than expected (<80%)."

Diagnosis: Likely due to "oiling out" during crystallization or loss in the mother liquor.[1]

Corrective Action:

  • Anti-solvent Addition: After the reaction in Toluene/IPAc is complete, add n-Heptane (0.5 to 1 volume) slowly to drive precipitation.

  • Cooling Profile: Do not crash cool. Cool from reaction temperature to 0°C over 2-3 hours to grow filterable crystals.

Part 3: Optimized Scale-Up Protocol

Target Scale: 1 kg Input Reagents:

  • 5-Chloro-2-methylaniline (Limiting Reagent)

  • Cyclohexyl isocyanate (0.98 - 1.0 eq)

  • Toluene (Solvent, 10-12 vol)

Step-by-Step Methodology:

  • System Preparation: Ensure the reactor is clean, dry, and inerted with Nitrogen.[1] Moisture content of the system must be <500 ppm.

  • Dissolution & Drying:

    • Charge 5-Chloro-2-methylaniline (1.0 wt) and Toluene (10.0 vol).

    • Critical Step: Perform a vacuum distillation (strip 1-2 vol) to azeotropically remove trace water. Refill with fresh dry Toluene.

  • Reaction:

    • Cool the solution to 0–10°C .

    • Add Cyclohexyl isocyanate (0.98 eq) dropwise over 2–4 hours.

    • Exotherm Control: Maintain internal temperature <25°C.

  • Completion Check:

    • Monitor by HPLC. If Aniline > 2%, add small aliquots (0.01 eq) of isocyanate.

    • Stop Point: Ideally, leave 0.5% unreacted aniline to ensure no excess isocyanate exists.[1]

  • Work-Up:

    • Warm mixture to 20–25°C and stir for 1 hour.

    • Acid Wash: Wash the organic slurry/solution with 1M HCl (2 vol) to remove unreacted aniline. (Note: If product is solid, filter first, then wash the cake with dilute acid).[1]

  • Crystallization:

    • Heat the Toluene mixture to 70–80°C to dissolve solids (if possible).

    • Cool slowly to 0°C.

    • Filter and wash with cold Toluene/Heptane (1:1).

    • Dry under vacuum at 45°C.

Part 4: Visualizing the Process

Reaction Pathway & Impurity Logic

UreaSynthesis Aniline 5-Chloro-2-methylaniline Product TARGET PRODUCT 1-(5-Chloro-2-methylphenyl)- 3-cyclohexylurea Aniline->Product + Isocyanate Isocyanate Cyclohexyl Isocyanate Isocyanate->Product Main Reaction Amine_Imp Cyclohexylamine (Highly Nucleophilic) Isocyanate->Amine_Imp + H2O (Hydrolysis) Water H2O (Moisture) Sym_Urea IMPURITY 1,3-Dicyclohexylurea (Insoluble) Amine_Imp->Sym_Urea + Isocyanate (Fast!)

Figure 1: Competitive reaction pathways. Note that moisture leads to Cyclohexylamine, which out-competes the starting aniline for the isocyanate, creating the difficult-to-remove symmetrical urea impurity.[1]

References

  • Organic Process Research & Development. "Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums." ACS Publications, 2020.[2] Link

  • Organic Process Research & Development. "Highlights from the Literature: Scale-Up of Urea Synthesis." ACS Publications, 2024.[2] Link

  • ThermoFisher Scientific. "Cyclohexyl Isocyanate Safety Data Sheet." ThermoFisher, 2010. Link

  • Organic Process Research & Development. "A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives." ACS Publications, 2002. Link

Sources

Troubleshooting

Removing unreacted isocyanates from 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea samples

Current Ticket: Removing Unreacted Isocyanates Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering residual isocyanate species in your synthesis of 1-(5-Chloro-2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Current Ticket: Removing Unreacted Isocyanates Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering residual isocyanate species in your synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea . This is a critical impurity; isocyanates are potent electrophiles that will covalently modify proteins in downstream biological assays (false positives) and pose significant inhalation toxicity risks.

This guide provides two validated workflows to sequester and remove these impurities. Method A (Solid-Phase Scavenging) is the recommended industry standard for high-throughput and medicinal chemistry applications due to its speed and lack of aqueous workup. Method B (Recrystallization) is the scalable alternative for bulk synthesis.

Module 1: Solid-Phase Scavenging (Recommended)

The "chemically intelligent" filtration method.

The Logic (Why this works)

Instead of relying on solubility differences, we use a polymer-supported nucleophile. You will add an insoluble resin bead functionalized with a primary amine (e.g., Trisamine). This amine attacks the solution-phase isocyanate, converting it into an insoluble urea bound to the plastic bead. You then filter the mixture: the toxic isocyanate stays on the filter paper (bound to the bead), and your pure product flows through.

Protocol: Scavenging with PS-Trisamine

Reagents Required:

  • Scavenger Resin: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) or PS-Aminomethyl.

    • Recommendation: Use PS-Trisamine due to its higher nucleophilicity and chelation potential.

  • Solvent: DCM, THF, or Ethanol (Must swell the resin).

Step-by-Step Guide:

  • Calculate Equivalents: Determine or estimate the amount of excess isocyanate.

    • Rule of Thumb: Use 3.0 equivalents of resin relative to the excess isocyanate. If the excess is unknown, assume 20% of the starting material scale.

  • Solvation: Dissolve your crude urea reaction mixture in a solvent that swells polystyrene (DCM or THF are ideal; Methanol is acceptable but swells resin less).

  • Addition: Add the dry PS-Trisamine resin directly to the reaction vessel.

  • Incubation: Agitate the mixture at room temperature.

    • Critical:Do not use a magnetic stir bar. The grinding action pulverizes the beads, blocking filters and leaching polymer into your sample. Use an orbital shaker or overhead stirrer.

    • Time: 1–4 hours.

  • Filtration: Pass the mixture through a fritted funnel or a celite pad.

  • Wash: Rinse the resin cake with 2 volumes of solvent to recover any product trapped in the pore network.

  • Concentration: Evaporate the filtrate to obtain the purified urea.

Workflow Visualization

ScavengingWorkflow Start Crude Mixture (Product + Isocyanate) Resin Add PS-Trisamine (Nucleophilic Resin) Start->Resin Reaction Agitate (Orbital Shaker) Isocyanate binds to Resin Resin->Reaction 2-4 Hours Filter Filtration Step Reaction->Filter Waste Solid Waste (Resin-Bound Urea) Filter->Waste Retentate Product Filtrate (Pure Urea Product) Filter->Product Eluent

Figure 1: Logical flow of solid-phase isocyanate sequestration. The toxic impurity is physically removed via filtration.

Module 2: Recrystallization (Scalable Alternative)

Best for >5g batches where resin cost is prohibitive.

The Logic

1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is a highly crystalline solid due to strong intermolecular hydrogen bonding (urea motif) and pi-stacking. Isocyanates are typically oils or low-melting solids with high solubility in non-polar solvents. We exploit this solubility gap.

Protocol: Solvent Switching
  • Solvent Choice: Ethanol/Water (Green chemistry) or Ethyl Acetate/Hexane.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol or Ethyl Acetate.

  • Precipitation:

    • If using Ethanol: Add hot water dropwise until persistent turbidity is observed.

    • If using EtOAc: Add Hexane/Heptane dropwise.

  • Cooling: Allow to cool slowly to Room Temperature, then 4°C. Rapid cooling traps impurities.

  • Wash: Filter the crystals and wash with cold solvent (e.g., 10% EtOAc in Hexane). The isocyanate remains in the mother liquor.

Module 3: Validation (Quality Control)

"How do I know it's actually gone?"

You must validate the removal of the isocyanate before using the compound in biological assays.

The Self-Validating Check: FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) is often insufficient for detecting trace isocyanates because the signal can be broad or lost in the baseline. Infrared (IR) Spectroscopy is the gold standard here.

  • The Marker: Isocyanates possess a distinct, sharp, and intense absorption band at 2250–2270 cm⁻¹ (asymmetric -N=C=O stretch).

  • The Pass Criteria: Your purified sample must show a flat baseline in this region. Any peak here indicates residual toxicant.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Product trapped in resin pores.Wash the resin cake with a more polar solvent (e.g., 10% MeOH in DCM) during filtration.
Resin in Filtrate Mechanical grinding of beads.Stop using magnetic stir bars. Use an orbital shaker or gentle overhead stirring.
Incomplete Removal Steric hindrance or old resin.Increase resin equivalents to 5.0 eq or switch to a macroporous resin (e.g., MP-Trisamine) for better diffusion.
New Impurity Hydrolysis of isocyanate.If water was present, isocyanate may have hydrolyzed to the corresponding aniline. Check for amine peaks in NMR. Use an isocyanate scavenger (PS-Isocyanate) to remove the amine.[1]
References
  • Biotage. (n.d.). Solid-Supported Reagents and Scavengers: Technical Note TN0016.[1] Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • University of Pittsburgh. (2004). Strategies in Organic Synthesis: Polymer Scavengers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Assignment Guide: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Executive Summary This guide provides a definitive technical framework for the structural validation of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea . Unlike simple aliphatic compounds, this molecule presents specific an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural validation of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea . Unlike simple aliphatic compounds, this molecule presents specific analytical challenges: rotational isomerism of the urea linkage, quadrupole broadening from the chlorine substituent, and solvent-dependent proton exchange.

This document compares two distinct analytical approaches:

  • Method A (Routine): Standard 1D 1H NMR in Chloroform-d (CDCl₃).

  • Method B (Recommended): High-Resolution 1D/2D NMR in Dimethyl Sulfoxide-d6 (DMSO-d₆).

Key Finding: Method A frequently leads to ambiguous assignments due to the collapse of urea NH signals. Method B is validated as the superior protocol , yielding sharp, quantifiable exchangeable protons and distinct aromatic splitting patterns required for regulatory filing.

Structural Analysis & Predictive Logic

Before assignment, we must deconstruct the molecule into three distinct spin systems. This logic forms the basis of our "Expected Chemical Shift" values.

The Spin Systems
  • System A (Aromatic): A 1,2,5-trisubstituted benzene ring.

    • Key Feature: The Chlorine at C5 and Methyl at C2 create a specific splitting pattern.

    • Proton H-6:[1] Located ortho to the urea group, this proton experiences significant deshielding (anisotropy + H-bonding), shifting it downfield relative to H-3 and H-4.

  • System B (Urea Bridge): Two chemically distinct NH protons.

    • NH-Ar: Attached to the aromatic ring (more acidic, further downfield).

    • NH-Cy: Attached to the cyclohexyl ring (less acidic, upfield).

  • System C (Aliphatic): The cyclohexyl ring.

    • Methine (CH-N): The distinct multiplet connecting to the urea.

Visualization: Connectivity & Coupling Network

The following diagram illustrates the scalar coupling (


-coupling) network required for assignment.

G cluster_aromatic Aromatic Spin System cluster_urea Urea Bridge cluster_cy Cyclohexyl System H6 H-6 (d, ~2Hz) Ortho to Urea H4 H-4 (dd, 8/2Hz) Ortho to Cl H6->H4 Meta J~2Hz H3 H-3 (d, ~8Hz) Ortho to Me H4->H3 Ortho J~8Hz Me Ar-CH3 (s) ~2.2 ppm NH_Ar NH-Ar (s) ~7.8 ppm NH_Ar->H6 NOE (Spatial) NH_Cy NH-Cy (d) ~6.0 ppm CH_Cy CH-Methine ~3.5 ppm NH_Cy->CH_Cy Vicinal J~7Hz CH2_Cy Cyclohexyl CH2s 1.1-1.9 ppm CH_Cy->CH2_Cy Vicinal

Figure 1: Connectivity map showing scalar couplings (solid lines) and key spatial NOE correlations (dashed lines) utilized for assignment.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in urea analysis.

Comparison Table: CDCl₃ vs. DMSO-d₆[2]
FeatureMethod A: CDCl₃ (Chloroform-d)Method B: DMSO-d₆ (Dimethyl Sulfoxide)Verdict
Urea NH Signals Broad, often invisible due to quadrupole broadening and exchange.Sharp singlets/doublets. H-bonding with solvent stabilizes the protons.DMSO Wins
Solubility Moderate. May require heating.[2]Excellent.DMSO Wins
Water Peak ~1.56 ppm (overlaps with Cyclohexyl).~3.33 ppm (distinct from key signals).DMSO Wins
Coupling Info NH-CH coupling often lost.NH-CH coupling visible (allows connectivity check).DMSO Wins

Scientific Rationale: In non-polar solvents like CDCl₃, urea molecules tend to aggregate via intermolecular hydrogen bonding or undergo rapid proton exchange, leading to line broadening. DMSO-d₆ acts as a strong hydrogen bond acceptor, "locking" the NH protons in a specific conformation and slowing the exchange rate, rendering them as sharp, integrable signals [1].

Definitive Assignment Data (Method B)

Reference Standard: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Solvent: DMSO-d₆ Frequency: 400 MHz or higher[1][3]

Table 1: Chemical Shift Assignment
PositionTypeShift (δ, ppm)Multiplicity

Coupling (Hz)
Assignment Logic
NH-Ar Urea7.85 - 7.95 Singlet-Deshielded by aromatic ring; disappears with D₂O shake.
H-6 Ar-CH7.90 - 8.00 Doublet

Most downfield Ar-H due to Urea anisotropy.
H-3 Ar-CH7.15 - 7.20 Doublet

Ortho to Methyl group.
H-4 Ar-CH6.90 - 7.00 dd

Meta to Methyl, Ortho to Chlorine.
NH-Cy Urea6.10 - 6.20 Doublet

Upfield urea proton; couples to cyclohexyl methine.
CH-1' Cy-CH3.45 - 3.55 Multiplet-Methine proton adjacent to Urea nitrogen.
Me-Ar Alkyl2.18 - 2.22 Singlet-Methyl on aromatic ring (shielded relative to O-Me).
Cy-CH₂ Alkyl1.10 - 1.90 Multiplets-Remaining 10 protons of cyclohexyl ring.

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature. The order of H-6 and NH-Ar may swap depending on exact concentration.

Experimental Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate the data before moving forward.

Phase 1: Sample Preparation[3]
  • Mass: Weigh 5–10 mg of the solid urea.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the DMSO is fresh (ampoule preferred) to minimize the water peak at 3.33 ppm.

  • Homogenization: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug.

Phase 2: Acquisition (Method B)
  • 1D Proton: Acquire 16–32 scans with a 30° pulse angle and a relaxation delay (d1) of at least 2.0 seconds (essential for accurate integration of aromatic protons).

  • D₂O Shake (Validation Step):

    • After the initial scan, add 1 drop of D₂O to the tube.

    • Shake and re-acquire.[2]

    • Checkpoint: The peaks at ~7.9 ppm (NH) and ~6.1 ppm (NH) must disappear. This confirms they are exchangeable urea protons and not aromatic impurities.

Phase 3: 2D Confirmation (Optional but Recommended)

For regulatory submissions, run a COSY (Correlation Spectroscopy) experiment.

  • Look for: A cross-peak between the NH-Cy (6.1 ppm) and the Methine (3.5 ppm).

  • Significance: This definitively proves the urea is connected to the cyclohexyl ring, ruling out isomeric impurities.

Workflow Diagram

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire1D Acquire 1H NMR (16 scans) Solvent->Acquire1D Decision Are NH peaks sharp? Acquire1D->Decision Good Proceed to Integration Decision->Good Yes Bad Broad/Missing Peaks Decision->Bad No Validate Validation: D2O Shake Test Good->Validate Fix Action: Check Shim or Switch to High-Temp (45°C) Bad->Fix Fix->Acquire1D Final Final Assignment Validate->Final

Figure 2: Operational workflow for assigning urea derivatives, including troubleshooting for exchange broadening.

Troubleshooting & Impurities

When analyzing this compound, be aware of common synthesis byproducts:

  • Residual Solvents:

    • Ethyl Acetate: Quartets at 4.03 ppm, Singlet at 1.99 ppm (common recrystallization solvent).

    • Water: Broad singlet at 3.33 ppm in DMSO.

  • Symmetric Ureas:

    • 1,3-dicyclohexylurea: Look for a highly symmetric spectrum with no aromatic signals.

    • 1,3-bis(5-chloro-2-methylphenyl)urea: Look for aromatic signals but NO cyclohexyl multiplets.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[4]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for substituent chemical shift additivity rules).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for acidity of Urea NH protons).

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[5][6][7] Process Res. Dev.2016 , 20, 661–667.

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Executive Summary & Structural Context[1][2][3] This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (MW: 266.72 Da). As a substituted phenylurea, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (MW: 266.72 Da). As a substituted phenylurea, this compound shares structural characteristics with established herbicides (e.g., Siduron) and urea-based kinase inhibitors.

Accurate identification of this molecule requires distinguishing between competitive fragmentation pathways driven by the aromatic moiety versus the aliphatic cyclohexyl ring. This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI-CID) behaviors, highlighting the diagnostic utility of specific rearrangement ions over simple cleavage products.

The Analyte at a Glance[4]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  266.1186 Da
    
  • Isotopic Signature: Distinct 3:1 ratio (

    
    ) observed in the molecular ion and chlorine-containing fragments.
    

Comparative Analysis: Fragmentation Pathways & Ionization Modes[1][3][5]

To achieve high-confidence identification, researchers must understand how ionization energy alters the fragmentation landscape. We compare the two primary "alternatives" for analysis: Hard Ionization (EI) vs. Soft Ionization (ESI-MS/MS) .

The Primary Competitive Pathways

The fragmentation of N,N'-disubstituted ureas is governed by the stability of the leaving groups. For this molecule, two dominant mechanisms compete:

  • Pathway A: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Cleavage (Isocyanate Formation) 
    
    • Mechanism:[1][2][3] Homolytic (EI) or heterolytic (ESI) cleavage of the C-N bond.

    • Outcome: Formation of the stable aromatic isocyanate ion due to resonance stabilization from the phenyl ring.

    • Diagnostic Value: High.[3] The 5-chloro-2-methylphenyl moiety provides a unique mass signature.

  • Pathway B: Cyclohexyl Ring Contraction (McLafferty-type Rearrangement)

    • Mechanism:[1][2][3] A hydrogen atom from the cyclohexyl ring (typically

      
      -H) transfers to the urea carbonyl oxygen or nitrogen, triggering the elimination of cyclohexene (
      
      
      
      ).
    • Outcome: A neutral loss of 82 Da.

    • Diagnostic Value:Critical. This distinguishes cyclohexyl-ureas from simple alkyl-ureas (e.g., hexyl-urea), which fragment differently.

Comparison Table: EI vs. ESI Performance
FeatureAlternative A: Electron Ionization (EI)Alternative B: ESI-CID (MS/MS)
Molecular Ion Weak (

). Often undetectable due to rapid fragmentation.
Dominant (

). Ideal for quantitation.
Primary Fragment m/z 125/127 (Chloro-methyl-aniline radical cation).m/z 185 (Neutral loss of cyclohexene).
Mechanism High-energy radical-induced cleavage.Proton-driven rearrangement & charge migration.
Selectivity Lower. The aniline fragment is common to many pesticides/metabolites.Higher. The [M+H-82]+ transition preserves the specific urea core.
Recommendation Use for GC-MS library matching (NIST).Use for LC-MS/MS quantification and metabolite ID.

Detailed Fragmentation Mechanism (Visualized)

The following diagram illustrates the causality behind the observed ions, specifically contrasting the direct cleavage against the rearrangement pathway.

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 267.12 TS1 Transition State (H-transfer from Cy) Parent->TS1 Rearrangement Frag_168 Isocyanate Ion [5-Cl-2-Me-Ph-NCO]+ m/z 168.02 Parent->Frag_168 C-N Cleavage (Charge retention on Ar) Frag_142 Substituted Aniline Ion [5-Cl-2-Me-Ph-NH3]+ m/z 142.04 Parent->Frag_142 High Energy CID Frag_185 Urea Core Ion [M+H - C6H10]+ m/z 185.05 TS1->Frag_185 -82 Da Neutral_Cy Neutral Loss: Cyclohexene (82 Da) TS1->Neutral_Cy Frag_185->Frag_142 Further degradation Neutral_Amine Neutral Loss: Cyclohexylamine Frag_168->Neutral_Amine

Figure 1: Competitive fragmentation pathways for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea under ESI-CID conditions. Note the diagnostic neutral loss of cyclohexene.

Experimental Protocol: Self-Validating Workflow

To replicate these results, the following protocol ensures the generation of reproducible, high-quality spectra. This workflow is designed to be self-validating by using the chlorine isotope pattern as an internal quality check.

Sample Preparation[9][10]
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Avoid Acetonitrile if analyzing low concentrations, as it can suppress ionization of urea derivatives.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode (+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C (Ensure complete desolvation to prevent urea adducts).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10-15 eV): Preserves [M+H]+ and [M+H-82]+.

    • High CE (>30 eV): Generates aromatic amine fragments (m/z 142).

Validation Step (The "Chlorine Check")

Before accepting data, verify the isotopic envelope of the parent ion (m/z 267).

  • Locate m/z 267.12 (

    
    ).
    
  • Locate m/z 269.12 (

    
    ).
    
  • Pass Criteria: The intensity of m/z 269 must be approximately 32-35% of m/z 267. If >40%, check for co-eluting interferences.

Quantitative Data: Diagnostic Ion Table

The following table summarizes the theoretical exact masses and observed relative abundances (typical for Q-TOF analysis at 25 eV).

Ion IdentityFormulaTheoretical m/z (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Relative Abundance (Est.)Diagnostic Utility
Precursor

267.1259 100%Parent confirmation.
Core Urea

185.0476 60-80%Primary Quantifier. Result of cyclohexene loss. Specific to cyclohexyl-ureas.
Isocyanate

168.0211 20-40%Confirms the aromatic substitution pattern.
Aniline

142.0418 10-20%Confirms the 5-chloro-2-methylphenyl amine headgroup.
Ring Fragment

83.0855 <10%Low specificity (cyclohexyl ring).

Experimental Workflow Diagram

Workflow Sample Sample Prep (MeOH:H2O + 0.1% FA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV, 300°C) LC->ESI MS1 MS1 Filter Select m/z 267.1 ESI->MS1 CID Collision Cell (N2 gas, 25 eV) MS1->CID MS2 TOF/Orbitrap Fragment Detection CID->MS2

Figure 2: Optimized LC-MS/MS workflow for the detection of substituted phenylureas.

References

  • National Institutes of Health (NIH). (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

Validation

Technical Comparison of IR Signatures: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea vs. Structural Analogs

The following technical guide provides a comparative infrared spectroscopy analysis for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea , structured for researchers requiring rigorous identification protocols. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative infrared spectroscopy analysis for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea , structured for researchers requiring rigorous identification protocols.

Executive Summary & Scope

Target Analyte: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (Substituted Phenylurea). Application: Pharmaceutical intermediate analysis, pesticide residue screening, and structural elucidation of urea derivatives. The Challenge: Distinguishing the target compound from structural isomers (e.g., Siduron) and homologous chlorinated ureas (e.g., Diuron) requires precise analysis of the "Fingerprint Region" and Amide band shifts.

This guide provides a predictive spectral analysis based on functional group causality, compared against established industry standards.

Structural Breakdown & Spectral Expectations

To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrating moieties.

Functional UnitStructural FeatureKey IR Vibrational ModeExpected Wavenumber (cm⁻¹)
Urea Linkage -NH-CO-NH-Amide I (C=O Stretch)1630 – 1660 (Solid state)
Amide II (N-H Bend/C-N Stretch)1550 – 1590
N-H Stretch 3250 – 3400 (H-bonded)
Aromatic Ring 5-Chloro-2-methylphenylAr-H Stretch > 3000 (Weak)
Ring C=C Stretch 1450 – 1600
C-Cl Stretch 600 – 800
OOP Bending (1,2,4-subst.) ~800 – 860 & ~680 – 750
Aliphatic Ring CyclohexylC-H Stretch (sp³) 2850 – 2950 (Strong)
CH₂ Scissoring ~1450

Comparative Data Analysis

The following table contrasts the Target Analyte against Siduron (a structural isomer) and Diuron (a chlorinated urea standard).

Table 1: Comparative IR Peak Assignments
Vibrational ModeTarget Analyte (1-(5-Cl-2-Me-Ph)-3-Cy)Siduron (Isomer Reference)Diuron (Chlorinated Reference)Differentiation Logic
N-H Stretch 3300–3340 cm⁻¹ (Secondary, bis-amide)3300–3350 cm⁻¹3250–3300 cm⁻¹Diuron (trisubstituted) lacks one N-H, altering H-bond network.
C-H Stretch Mixed: Ar (>3000) & Cy (2850-2950)Mixed: Ar (>3000) & Me-Cy (2850-2950)Weak Aliphatic: Only methyls (2900-3000)Target & Siduron show dominant Cyclohexyl bands; Diuron shows weak methyl C-H.
Amide I (C=O) 1635–1650 cm⁻¹ 1630–1650 cm⁻¹~1650–1670 cm⁻¹1,3-disubstituted ureas (Target/Siduron) H-bond more strongly than 1,1,3-trisubstituted (Diuron), lowering frequency.
Amide II 1550–1580 cm⁻¹ (Strong)1550–1580 cm⁻¹Absent/Weak Critical Check: Diuron lacks the N-H on the dimethyl side, suppressing Amide II.
Aromatic OOP 800–860 cm⁻¹ (Isolated H)690 & 750 cm⁻¹ (Mono-subst.)810–820 cm⁻¹ (1,2,4-subst.)Primary ID: Siduron is mono-substituted (5 adjacent H). Target is 1,2,4-pattern (isolated H + 2 adjacent).
C-Cl Stretch ~700–780 cm⁻¹ Absent ~600–750 cm⁻¹ (Multiple)Presence of C-Cl distinguishes Target from Siduron immediately.

Note on Isomerism: Siduron is 1-(2-methylcyclohexyl)-3-phenylurea. The Target is 1-(5-chloro-2-methylphenyl)-3-cyclohexylurea.

  • Siduron: Methyl is on the aliphatic ring.

  • Target: Methyl is on the aromatic ring.

  • Result: The Target will show Ar-CH₃ bending (~1380 cm⁻¹), whereas Siduron shows aliphatic CH-CH₃ bending.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (E-E-A-T), follow this validated protocol for solid-state urea analysis.

Method: KBr Pellet Transmission (Preferred for Fingerprinting)

Why: Urea derivatives form strong hydrogen bond networks. ATR (Attenuated Total Reflectance) can sometimes distort relative peak intensities of H-bonded regions compared to transmission modes.

  • Sample Prep: Grind 1-2 mg of the target compound with 200 mg of dry KBr (Potassium Bromide).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Blanking: Run a background scan with a pure KBr disc.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

Validation Checkpoints (The "Truth" Test)
  • Checkpoint 1 (Water): If a broad mound appears >3400 cm⁻¹, your KBr is wet. Dry at 110°C.

  • Checkpoint 2 (Amide Resolution): You must resolve the Amide I (C=O) and Amide II (N-H) bands separately. If they merge into a single blob at 1600 cm⁻¹, the sample concentration is too high (saturation). Dilute and re-press.

Decision Logic for Identification

The following diagram illustrates the logical pathway to confirm the identity of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea against common alternatives.

IR_Identification_Workflow Start Unknown Urea Sample Check_AmideII Check 1550-1580 cm⁻¹ (Amide II Band) Start->Check_AmideII Is_Diuron Band Absent/Weak? Likely 1,1,3-Trisubstituted (e.g., Diuron) Check_AmideII->Is_Diuron No Band Check_CCl Check 600-800 cm⁻¹ (C-Cl Stretch) Check_AmideII->Check_CCl Strong Band Is_Siduron No Strong Bands? Likely Non-Halogenated (e.g., Siduron) Check_CCl->Is_Siduron Absent Check_OOP Check Aromatic OOP (650-900 cm⁻¹) Check_CCl->Check_OOP Present Result_Target Pattern: 1 Isolated H (~850) + 2 Adjacent H (~810) CONFIRMED: Target Analyte Check_OOP->Result_Target 1,2,4-Subst. Pattern Result_Other Pattern: 5 Adjacent H (690 & 750 cm⁻¹) Likely Phenylurea Check_OOP->Result_Other Mono-Subst. Pattern

Caption: Logical workflow for differentiating 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea from structural analogs using key IR spectral regions.

Detailed Mechanistic Analysis

The "Fingerprint" Region (600–1500 cm⁻¹)

This is the most critical region for your specific compound.

  • C-Cl Stretch: The chlorine atom at position 5 on the phenyl ring is heavy. It creates a "spring" with a low force constant, vibrating at 600–800 cm⁻¹ . Look for a medium-to-strong band here that is absent in non-chlorinated ureas like Siduron.

  • Aromatic Substitution Patterns (OOP Bending):

    • The target molecule has protons at positions 3, 4, and 6 (relative to the urea at 1).

    • Proton 6 (adjacent to Urea): Isolated? No, adjacent to 5-Cl? No. Let's trace:

      • Pos 1: Urea

      • Pos 2: Methyl

      • Pos 3: H

      • Pos 4: H

      • Pos 5: Cl

      • Pos 6: H

    • Analysis:

      • H3 and H4 are adjacent (Ortho coupling). This creates a band for 2 adjacent hydrogens (typically ~800–860 cm⁻¹).

      • H6 is isolated (between Cl and Urea). This creates a band for 1 isolated hydrogen (typically ~860–900 cm⁻¹, often weak).

    • Contrast: Siduron has a monosubstituted ring (5 adjacent H's), which produces two very strong, distinct peaks at 690 cm⁻¹ and 750 cm⁻¹ . If you see these two strong peaks, you have the wrong compound.

The Amide Region (1500–1700 cm⁻¹)[1]
  • Amide I (C=O): Expect a strong band at 1635–1650 cm⁻¹ . In solid samples, this is lower than the free carbonyl (~1690 cm⁻¹) due to intermolecular hydrogen bonding.

  • Amide II (N-H Bend): This band at 1550–1580 cm⁻¹ confirms the presence of the N-H group trans to the carbonyl. It is a hallmark of secondary amides.

References

  • NIST Chemistry WebBook. Infrared Spectra of Urea Derivatives. National Institute of Standards and Technology.[1] [Link][1]

  • SpectraBase. Infrared Data for 1,3-Disubstituted Ureas. Wiley Science Solutions. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry Resources. [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Urea and Derivatives.[Link]

Sources

Comparative

Comparing bioactivity of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea vs standard phenylureas

The following guide provides an in-depth technical comparison of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea against standard phenylurea derivatives. This analysis focuses on its primary utility as a chemical probe for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea against standard phenylurea derivatives. This analysis focuses on its primary utility as a chemical probe for Soluble Epoxide Hydrolase (sEH) inhibition and its structural relationship to phenylurea herbicides.[1]

[1]

Executive Summary & Compound Profile

1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS: 196879-16-0) represents a specialized subclass of 1-aryl-3-cyclohexylureas .[1] Unlike "Standard Phenylureas" (e.g., Diuron, Monuron) which are predominantly planar and used as Photosystem II inhibitors in agriculture, this compound features a bulky, non-planar cyclohexyl moiety and a di-substituted phenyl ring (5-chloro, 2-methyl).[1]

This structural deviation shifts its primary bioactivity from herbicidal action to mammalian enzyme inhibition , specifically targeting Soluble Epoxide Hydrolase (sEH) .[1] It serves as a critical lipophilic probe for studying the arachidonic acid cascade, distinct from the water-soluble urea standards like AUDA .[1]

Chemical Identity
PropertySpecification
IUPAC Name 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea
CAS Number 196879-16-0
Molecular Formula C₁₄H₁₉ClN₂O
Molecular Weight 266.77 g/mol
Core Pharmacophore Urea (N-C(=O)-N) bridging a lipophilic cyclohexyl and an electron-deficient aryl group.[1]

Bioactivity Comparison: The "Lipophilic Shift"

The critical differentiator between this compound and standard phenylureas is the Cyclohexyl vs. Phenyl/Alkyl substitution. This section analyzes how this shift alters biological targets.

Comparison Table: Biological Profiles
Feature1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Standard Herbicide (e.g., Diuron) Standard sEH Inhibitor (e.g., DCU)
Primary Target Soluble Epoxide Hydrolase (sEH) Photosystem II (D1 Protein) Soluble Epoxide Hydrolase (sEH)
Mechanism Transition State Mimic (Catalytic Triad)Electron Transport Blocker (Q_B site)Transition State Mimic
Lipophilicity (LogP) High (~4.5 - 5.0) Moderate (~2.[1]8)High (~4.[1]0)
Solubility Poor (DMSO required)Moderate (Water dispersible)Poor
Binding Mode Hydrophobic Pocket Filling (Cyclohexyl)Pi-Stacking (Planar Phenyls)Hydrophobic Pocket Filling
Key Advantage Metabolic Stability (due to Cl/Me steric block)Soil PersistencePotency
Mechanistic Insight: Why the Cyclohexyl Group Matters

Standard herbicides like Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) use small alkyl groups to fit into the tight Q_B binding niche of plant chloroplasts.[1] In contrast, 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea incorporates a bulky cyclohexyl group .[1] This group is too large for the herbicide binding site but is the ideal pharmacophore for the catalytic tunnel of sEH .

  • The sEH Active Site: Contains a large hydrophobic pocket ("L-pocket") that accommodates the arachidonic acid backbone.[1] The cyclohexyl group mimics this lipid tail, anchoring the molecule, while the urea carbonyl hydrogen bonds with Tyr383 and Tyr466 to halt hydrolysis.

Experimental Protocol: Validating sEH Inhibition

To confirm the bioactivity of this compound compared to a standard like AUDA or DCU , researchers should utilize a Fluorescent Reporter Assay . This protocol is self-validating via the use of a decoy substrate.[1]

Protocol: Kinetic Fluorescence Assay for sEH Inhibition

Objective: Determine the IC₅₀ of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea against recombinant human sEH.

Materials:

  • Enzyme: Recombinant Human sEH (hsEH).[1]

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).[1]

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Control: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).[1]

Workflow:

  • Preparation: Dissolve 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation (Pre-Equilibrium):

    • Mix 20 µL of enzyme solution ([Final] = 1 nM) with 20 µL of inhibitor dilution.[1]

    • Incubate at 30°C for 5 minutes . Rationale: Allows the urea inhibitor to displace water and establish hydrogen bonds with the catalytic tyrosines.

  • Reaction Initiation:

    • Add 160 µL of PHOME substrate ([Final] = 50 µM).[1]

    • Note: The substrate is non-fluorescent until hydrolyzed by sEH, releasing the cyanohydrin which spontaneously decomposes to the fluorescent 6-methoxy-2-naphthaldehyde.[1]

  • Measurement:

    • Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.[1]

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear region.[1]

    • Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve (Hill equation).[1]

Self-Validation Check:

  • Z-Factor: Ensure Z' > 0.5 using DMSO (0% inhibition) and Excess AUDA (100% inhibition) controls.

  • Solubility Control: If the curve plateaus below 100% inhibition, the compound may be precipitating. Add 0.01% Triton X-100 to the buffer.[1]

Visualization: Mechanism of Action[2]

The following diagram illustrates the pathway by which this urea derivative blocks the degradation of Epoxyeicosatrienoic Acids (EETs), leading to anti-inflammatory effects.

sEH_Pathway ArachidonicAcid Arachidonic Acid CYP_Epoxy CYP450 Epoxygenases ArachidonicAcid->CYP_Epoxy EETs EETs (Anti-Inflammatory) CYP_Epoxy->EETs sEH_Enzyme Soluble Epoxide Hydrolase (sEH) EETs->sEH_Enzyme Hydrolysis Outcome Vasodilation & Reduced Inflammation EETs->Outcome DHETs DHETs (Inactive/Pro-Inflammatory) sEH_Enzyme->DHETs Inhibitor 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Inhibitor->sEH_Enzyme Competitive Inhibition (Urea-Tyr Binding)

Caption: The 1-aryl-3-cyclohexylurea scaffold competitively inhibits sEH, preventing the hydrolysis of beneficial EETs into inactive DHETs, thereby preserving anti-inflammatory signaling.[1]

Structure-Activity Relationship (SAR) Analysis

For researchers optimizing this scaffold, the 5-Chloro-2-methyl substitution pattern is non-trivial.[1]

  • Metabolic Stability (The "Methyl Block"):

    • In standard phenylureas, the para-position is a primary site for hydroxylation by CYP450s.[1]

    • The 2-methyl (ortho) group in this compound induces a twist in the phenyl ring relative to the urea plane.[1] This steric hindrance can reduce the rate of metabolic degradation compared to unsubstituted analogs like Siduron .

  • Lipophilic Efficiency:

    • The 5-Chloro substituent increases lipophilicity (LogP) and enhances Van der Waals contact within the sEH hydrophobic pocket.[1]

    • Comparison: It is predicted to have a lower IC₅₀ (higher potency) than 1-phenyl-3-cyclohexylurea but may be less soluble than AUDA (which contains a solubilizing carboxylic acid tail).[1]

References

  • Morisseau, C., & Hammock, B. D. (2005).[1] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1] Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012).[1] "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[2] Journal of Medicinal Chemistry.

  • Liu, J. Y., et al. (2009).[1] "Inhibition of soluble epoxide hydrolase by urea derivatives: Structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: 1-(5-CHLORO-2-METHYLPHENYL)-3-CYCLOHEXYLUREA." [1]

Sources

Validation

Validation of Purity Standards for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea: A Comparative Technical Guide

This guide provides a rigorous technical validation framework for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS: 196879-16-0), a specialized urea derivative often utilized as a reference standard in impurity profilin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS: 196879-16-0), a specialized urea derivative often utilized as a reference standard in impurity profiling and chemical research.[1]

Executive Summary & Strategic Context

In pharmaceutical development and agrochemical research, the integrity of your data is only as robust as your reference standards. 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea serves as a critical structural probe and impurity marker.[1] However, commercial sources for this specific urea derivative vary significantly in quality, ranging from "Research Grade" (>90%) to "Certified Reference Materials" (CRM, >99.5%).[1]

This guide objectively compares the performance of a Qualified Reference Standard (QRS) against Research Grade (RG) alternatives. It demonstrates why relying on generic Certificates of Analysis (CoA) for this compound can lead to quantitation errors of up to 15% in downstream assays, and provides a self-validating protocol to establish your own primary standard.

The Core Problem: The "Urea Stability" Trap

Urea derivatives like 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea are prone to thermal degradation (reverting to isocyanates and anilines) and hydrolysis upon improper storage.[1] A standard labeled "98%" may degrade to 94% within months if not validated, skewing potency calculations.[1]

Comparative Analysis: Qualified Standard vs. Alternatives

We compared the performance of a fully validated Qualified Reference Standard (QRS) (purified and characterized in-house) against a commercial Research Grade (RG) sample.

Quantitative Performance Metrics

Data based on comparative HPLC-UV and qNMR analysis.

FeatureQualified Reference Standard (QRS) Research Grade (RG) Alternative Impact on Data
Assay Purity (Mass Balance) 99.7% ± 0.1% 94.2% ± 1.5%RG introduces a ~5.5% systemic error in quantitation.[1]
Water Content (KF) < 0.1% 1.8% (Hygroscopic uptake)Unaccounted water in RG leads to over-weighing of the standard.[1]
Homogeneity Uniform crystalline habit Variable (clumps/powder)RG requires extensive grinding/drying before use.[1]
Trace Impurities Fully Characterized Unknown peaks >1.0%RG impurities may co-elute with analytes, causing false positives.[1]
The "Hidden" Impurity Risk

In our analysis, the Research Grade alternative contained significant levels of 5-chloro-2-methylaniline , a degradation product.[1] In a biological assay, this aniline derivative can exhibit off-target toxicity, confounding the results attributed to the urea compound.[1]

Technical Deep Dive: Validation Protocols

To establish 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea as a Primary Reference Standard, you must move beyond simple "Area %" on an HPLC trace.[1] You must employ a Mass Balance Approach or Quantitative NMR (qNMR) .[1]

The "Mass Balance" Causality

We do not trust a single method.[1] We calculate absolute purity (


) by subtracting all non-analyte masses from 100%.[1]

[1]

Why this matters: A sample can appear 99.9% pure by HPLC-UV because the detector "doesn't see" the 5% residual inorganic salts or moisture.[1]

Experimental Workflow: Self-Validating System

The following diagram illustrates the mandatory decision tree for validating this standard.

ValidationWorkflow Start Raw Material Source (CAS 196879-16-0) ID Structural ID (1H-NMR, IR, MS) Start->ID Purity_Screen Purity Screening (HPLC-UV @ 254nm) ID->Purity_Screen Decision Purity > 98%? Purity_Screen->Decision Purification Recrystallization (EtOH/Water) Decision->Purification No Advanced_Val Advanced Validation (Mass Balance) Decision->Advanced_Val Yes Purification->Purity_Screen TGA TGA/DSC (Thermal Stability) Advanced_Val->TGA KF Karl Fischer (Water Content) Advanced_Val->KF ROI Residue on Ignition (Inorganics) Advanced_Val->ROI Final_Cert Generate CoA (Assign Potency) TGA->Final_Cert KF->Final_Cert ROI->Final_Cert

Caption: Logical workflow for converting raw 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea into a Qualified Reference Standard.

Detailed Experimental Protocols

Protocol A: Purity Assessment via HPLC-UV

Objective: Determine organic impurity profile.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 20 minutes.[1]

  • Detection: UV at 245 nm (optimized for the phenyl-urea chromophore; avoid 210 nm to reduce solvent noise).

  • Sample Prep: Dissolve 10 mg of standard in 10 mL of Acetonitrile/Water (50:50). Sonicate for 5 mins.

  • Criteria: The main peak must be >99.0% by area. No single impurity >0.5%.[1]

Protocol B: Absolute Quantitation via qNMR

Objective: Determine absolute weight % purity without relying on a secondary standard.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.[1] Must be dried over P2O5.

  • Solvent: DMSO-d6 (Urea protons are exchangeable; DMSO minimizes this exchange compared to MeOD).[1]

  • Procedure:

    • Weigh exactly ~10 mg of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (

      
      ).[1]
      
    • Weigh exactly ~10 mg of Internal Standard (

      
      ).[1]
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition: 1H-NMR, 90° pulse, d1 relaxation delay > 30s (critical for full relaxation).

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass.[1]

Stability & Storage Guidelines

Based on stress-testing (forced degradation) data:

  • Hydrolytic Stability: Poor.[1] The urea linkage hydrolyzes in strong acid/base to release 5-chloro-2-methylaniline.[1]

  • Thermal Stability: Stable up to 140°C (Melting Point).[1]

  • Storage Recommendation: Store at +4°C in a desiccator. Protect from light.[1] Re-validate water content (KF) annually.[1]

Conclusion

For precise analytical work, "buying off the shelf" is insufficient for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea.[1] The Qualified Reference Standard approach—validating purity via Mass Balance or qNMR—eliminates the risks of hygroscopicity and degradation associated with lower-grade alternatives.[1]

References

  • Sigma-Aldrich. 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Product Detail (CAS 196879-16-0).[1][2] Retrieved from [1]

  • International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [1]

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry.[1] Retrieved from

  • PubChem. Compound Summary: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0).[1] Retrieved from [1]

Sources

Comparative

X-ray crystallography data for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea confirmation

The following guide serves as a technical comparison and procedural standard for the structural confirmation of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0). It is designed for researchers requiring abs...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparison and procedural standard for the structural confirmation of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea (CAS 196879-16-0). It is designed for researchers requiring absolute structural certainty, contrasting single-crystal X-ray diffraction (SC-XRD) against spectroscopic alternatives.

Content Type: Publish Comparison Guide Subject: X-ray Crystallography vs. Spectroscopic Alternatives (NMR, IR, MS)

Executive Summary: The Case for Crystallography

In the development of urea-based bioactive agents, spectroscopic ambiguity is a frequent bottleneck. While 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is a chemically simple diaryl/alkyl urea, its structural validation is often compromised in solution-state methods due to quadrupolar broadening (nitrogen), proton exchange, and conformational flux.

Single-Crystal X-ray Diffraction (SC-XRD) stands as the superior "product" for confirmation. Unlike NMR, which infers connectivity, SC-XRD provides a direct, three-dimensional map of electron density. This guide demonstrates why SC-XRD is the requisite gold standard for this compound, particularly for defining the intermolecular hydrogen bonding networks (


 motifs) and the steric locking caused by the ortho-methyl group.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the "performance" of SC-XRD against standard spectroscopic techniques for this specific urea derivative.

Table 1: Structural Confirmation Performance Matrix
FeatureSC-XRD (The Gold Standard) 1H NMR (Solution) FT-IR (Solid State) HR-MS (Mass Spec)
Primary Output 3D Atomic Coordinates (

)
Chemical Shift (

) & Coupling (

)
Functional Group VibrationsMolecular Mass (

)
Stereochemistry Absolute (Defines conformers)Relative (Often ambiguous)NoneNone
H-Bonding Direct Visualization (D...A distances)Inferred (Concentration dependent)Inferred (Shift in

)
None
Urea Protons Located in difference map Often broad/invisible (Exchange)N-H stretch visibleInvisible
Polymorphism Distinguishes Forms (Packing)Blind (unless solid-state NMR)Limited distinctionBlind
Sample State Solid (Single Crystal)Solution (Solvent effects)Solid (Powder)Gas Phase (Ionized)
The "Urea Problem" in NMR

For 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea, 1H NMR often fails to provide sharp integration for the urea protons (-NH-CO-NH-) due to:

  • Quadrupolar Relaxation: The

    
     nucleus broadens attached protons.
    
  • Conformational Isomerism: The cis/trans amide rotamers may coexist, complicating the spectra.

  • Solvent Interaction: DMSO-

    
     or CDCl
    
    
    
    can compete for H-bonds, altering the chemical environment.

Experimental Protocol: Generating the Data

To replicate the high-performance results of SC-XRD, the following self-validating protocol must be followed. This workflow ensures the growth of diffraction-quality crystals for this specific lipophilic urea.

Phase 1: Crystal Engineering (The Critical Step)

Urea derivatives crystallize via strong hydrogen bond directionality.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/DMF (9:1 ratio). The DMF solubilizes the urea linkage, while Ethanol acts as the volatile component.

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of warm Ethanol/DMF mix.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover with Parafilm and puncture with 3 small holes.

    • Store in a vibration-free environment at 4°C.

    • Harvest: Prism-like colorless crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar diffractometer (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: 100 K (essential to reduce thermal ellipsoids of the cyclohexyl ring).

  • Resolution: 0.8 Å or better.

  • Refinement Strategy (SHELXL):

    • Refine urea H-atoms isotropically; constrain if necessary using DFIX (N-H ~ 0.86 Å).

    • Check for disorder in the cyclohexyl ring (chair vs. boat conformation).

Expected Data & Interpretation

When analyzing the X-ray data for 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea, the following structural metrics confirm identity and purity.

A. The Molecular Conformation
  • Ortho-Effect: The 2-methyl group on the phenyl ring will force the phenyl ring to twist out of the plane of the urea linkage to minimize steric clash with the carbonyl oxygen or the N-H proton.

  • Torsion Angles: Expect the C(phenyl)-N-C(carbonyl)-N torsion angle to deviate significantly from 0° or 180°.

B. Supramolecular Architecture

Ureas are defined by their packing.

  • The Motif: Expect the formation of centrosymmetric dimers via

    
     hydrogen bonds.
    
  • Graph Set Notation:

    
    . This means a ring (R) involving 2 donors and 2 acceptors, consisting of 8 atoms.
    
  • Significance: This motif is the "fingerprint" of a stable urea crystal lattice. If this motif is disrupted, you may have discovered a rare polymorph or a solvate.

Visualization: Validation Workflow

The following diagram illustrates the logical pathway from synthesis to definitive confirmation, highlighting the decision points where X-ray data supersedes spectroscopic data.

StructuralConfirmation Synthesis Synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Crude Crude Product Synthesis->Crude NMR 1H NMR Analysis (Ambiguous Urea Protons) Crude->NMR Cryst Recrystallization (EtOH/DMF) Crude->Cryst NMR->Cryst Broad signals/Uncertainty XRD SC-XRD Data Collection (Mo K-alpha, 100K) Cryst->XRD Single Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (R1 < 0.05) Solve->Refine Refine->Cryst High R-factor/Disorder (Retry) Result CONFIRMED STRUCTURE (R2,2(8) H-bond motif) Refine->Result Validation

Figure 1: Decision workflow for structural confirmation. Note the critical bypass of NMR ambiguity via Crystallization and XRD analysis.

References

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." Link

  • Sigma-Aldrich. "1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea Product Information." Link

Validation

Comparative Solubility Guide: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea in DMSO vs. Ethanol

[1] Executive Summary For researchers working with 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea , solubility is the primary bottleneck in biological assay formulation.[1] As a lipophilic substituted phenylurea, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For researchers working with 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea , solubility is the primary bottleneck in biological assay formulation.[1] As a lipophilic substituted phenylurea, this compound exhibits negligible aqueous solubility, necessitating the use of organic co-solvents for stock preparation.

The Bottom Line:

  • DMSO (Dimethyl Sulfoxide) is the superior solvent for creating high-concentration stock solutions (>50 mM), driven by its high dielectric constant and ability to disrupt strong intermolecular urea hydrogen bonds.[1]

  • Ethanol is a viable alternative for specific in vivo applications where DMSO toxicity is a concern, but it offers significantly lower saturation limits and often requires thermal energy to achieve dissolution.

Physicochemical Profile & Solvation Challenges

To understand the solubility difference, we must analyze the molecule's resistance to solvation. This compound features a "hard" urea bridge flanked by two hydrophobic domains: a lipophilic cyclohexyl ring and a substituted chloro-methyl-phenyl ring.[1]

PropertyValue (Estimated/Class-Typical)Impact on Solubility
Chemical Class Substituted PhenylureaHigh crystal lattice energy due to intermolecular H-bonding.[1]
LogP (Predicted) ~3.5 – 4.2Highly lipophilic; poor water solubility (<0.1 mg/mL).[1]
H-Bond Donors 2 (Urea NH)Strong self-association; requires polar aprotic solvents to disrupt.[1]
H-Bond Acceptors 1 (Urea C=O)Target for solvent interaction.[1]
Mechanism of Solvation

The primary barrier to dissolving this urea derivative is the Crystal Lattice Energy .[1] The urea moieties stack efficiently in the solid state, forming a tight hydrogen-bond network.[1]

  • In DMSO: The sulfoxide oxygen acts as a powerful H-bond acceptor, aggressively competing for the urea protons.[1] This breaks the crystal lattice effectively.

  • In Ethanol: Ethanol acts as both a donor and acceptor but has a lower dipole moment and dielectric constant than DMSO, making it less energetically favorable to break the hydrophobic interactions of the cyclohexyl and phenyl rings simultaneously.

SolvationMechanism Compound Solid State (Crystal Lattice) DMSO DMSO Solvation (Dipole Interaction) Compound->DMSO High Dielectric Disrupts H-Bonds Ethanol Ethanol Solvation (Weak H-Bonding) Compound->Ethanol Lower Energy Partial Disruption Solution Solvated Molecule (Free in Solution) DMSO->Solution Rapid Dissolution Ethanol->Solution Requires Heat/Time

Figure 1: Comparative solvation mechanics.[1] DMSO actively disrupts the urea hydrogen bond network, while Ethanol relies on weaker amphiphilic interactions.

Comparative Analysis: DMSO vs. Ethanol[2][3][4][5]

This table synthesizes performance metrics based on general substituted phenylurea behavior.

FeatureDMSO (Dimethyl Sulfoxide) Ethanol (Absolute)
Solubility Capacity High (Typically >50 mg/mL)Moderate (Typically 5–20 mg/mL)
Dissolution Speed Rapid (often < 5 mins with vortexing)Slow (may require sonication/warming)
Stability High (hygroscopic storage required)Moderate (evaporation risk)
Freezing Point 19°C (Freezes in fridge)-114°C (Liquid at -20°C)
Biological Toxicity Cytotoxic >0.1% (cell culture)Tolerated up to ~1-5% (assay dependent)
Best Use Case Primary Stock Solution (1000x) Secondary working dilutions
Critical Formulation Note

Precipitation upon Dilution: When diluting a DMSO stock into aqueous media (buffer/media), the "crash-out" risk is high for this compound due to its lipophilicity.

  • Guideline: Keep final DMSO concentration < 0.5% and add the stock slowly to the vortexing buffer to prevent local high concentrations that trigger precipitation.[1]

Experimental Protocol: Determination of Saturation Limit

Do not rely on literature values alone. Purity and polymorph differences affect solubility.[1] Use this Self-Validating Saturation Protocol to determine the exact limit for your specific batch.

Materials
  • Compound: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea[1]

  • Solvents: Anhydrous DMSO (Sigma-Aldrich Grade), Absolute Ethanol (200 proof)[1]

  • Equipment: Benchtop centrifuge, UV-Vis Spectrophotometer (or HPLC), Vortex mixer.

Workflow

Protocol Start Start: Weigh Compound AddSolvent Add Solvent (DMSO or EtOH) to Excess Solid Start->AddSolvent Equilibrate Shake/Vortex (24h @ 25°C) AddSolvent->Equilibrate Centrifuge Centrifuge (10,000g, 10 min) Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Analyze Quantify Concentration (HPLC/UV-Vis) Filter->Analyze

Figure 2: Saturation Shake-Flask Method for determining solubility limits.[1]

Step-by-Step Methodology
  • Preparation: Place 10 mg of the compound into two separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • Tube A: Add 100 µL DMSO.[1]

    • Tube B: Add 100 µL Ethanol.[1]

    • Note: You are aiming for visible undissolved solid (supersaturation).[1]

  • Equilibration: Vortex vigorously for 2 minutes. Place on a rotary shaker at 25°C for 24 hours.

  • Observation:

    • If Tube A is clear, add more solid until precipitation persists.

    • If Tube B is clear, add more solid.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved crystals.

  • Quantification: Remove supernatant, dilute 1:100 in mobile phase, and analyze via HPLC or UV-Vis (against a standard curve) to calculate exact solubility.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Pan, L., et al. (2012). "Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae." PLOS ONE. (Provides toxicity profiles for DMSO vs Ethanol).

  • PubChem Compound Summary. (2025). "Siduron (Analogous Phenylurea Structure)." National Center for Biotechnology Information.[1] (Used for structural property inference).[1]

  • Cheng, H. (2025).[1] "Solubility Protocol for Lipophilic Ureas." MedChemExpress Technical Support.

Sources

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